N-Methylmorpholin-4-amine;hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
N-methylmorpholin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-6-7-2-4-8-5-3-7;/h6H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMBTBOJPDXSDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN1CCOCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility of N-Methylmorpholin-4-amine Hydrochloride in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of N-Methylmorpholin-4-amine hydrochloride (NMM-HCl), a compound of significant interest in pharmaceutical development and organic synthesis. The document delves into the physicochemical properties of NMM-HCl, offers a detailed qualitative analysis of its solubility in a range of common organic solvents, and presents robust, field-proven experimental protocols for the precise determination of its solubility. This guide is intended for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical methodologies required to effectively utilize NMM-HCl in various solvent systems. We will explore the underlying principles governing its solubility and equip the reader with the tools to conduct their own empirical assessments.
Introduction: The Significance of N-Methylmorpholin-4-amine Hydrochloride in Modern Chemistry
N-Methylmorpholin-4-amine hydrochloride, the salt of the tertiary amine N-Methylmorpholine, is a versatile chemical entity with numerous applications. The parent compound, N-Methylmorpholine, is widely employed as a base catalyst in polyurethane foam production and as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Its utility in pharmaceutical synthesis is particularly noteworthy, where it serves as a building block and reagent in the creation of complex drug molecules, including antibiotics like aminobenzylpenicillin.[2][3]
The conversion of N-Methylmorpholine to its hydrochloride salt significantly alters its physical and chemical properties, most notably its solubility. For drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) or an intermediate is paramount, as it directly influences bioavailability, formulation strategies, and purification processes.[4] Similarly, in organic synthesis, the choice of solvent is critical for reaction kinetics, yield, and purity of the final product. A thorough understanding of the solubility of NMM-HCl in various organic solvents is therefore not merely academic but a practical necessity for its effective application.
This guide provides an in-depth exploration of the solubility of NMM-HCl, moving beyond simple statements of "soluble" or "insoluble" to provide a more nuanced understanding of its behavior in different solvent environments.
Physicochemical Properties of N-Methylmorpholin-4-amine Hydrochloride
The solubility of a compound is intrinsically linked to its physicochemical properties. The hydrochloride salt of N-Methylmorpholine is an ionic compound, a factor that dominates its solubility behavior. Below is a summary of its key properties.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂ClNO | [5][6] |
| Molecular Weight | 137.61 g/mol | [5] |
| Appearance | White to yellow hygroscopic powder | [5] |
| Melting Point | 203-211 °C | [5] |
| pKa of Conjugate Acid | 7.38 (for N-Methylmorpholine) | [1][7] |
The ionic nature of NMM-HCl, being a salt of a tertiary amine, suggests a high affinity for polar solvents capable of solvating the cation and the chloride anion.[8] The hygroscopic nature of the powder also indicates a strong affinity for water.[8]
Qualitative Solubility Profile in Organic Solvents
While precise quantitative solubility data for N-Methylmorpholin-4-amine hydrochloride in a wide array of organic solvents is not extensively published, a qualitative understanding can be derived from its chemical structure and available literature. The general principle of "like dissolves like" provides a useful starting point for predicting solubility. As an ionic salt, NMM-HCl is expected to be most soluble in polar protic and polar aprotic solvents, with decreasing solubility in solvents of lower polarity.
Below is a table summarizing the expected qualitative solubility of NMM-HCl in a range of common organic solvents, categorized by their polarity.
| Solvent | Solvent Type | Predicted Solubility | Rationale for Prediction |
| Water | Polar Protic | Highly Soluble/Miscible | The high polarity and hydrogen bonding capacity of water effectively solvate the N-methylmorpholinium cation and the chloride anion.[8] |
| Methanol | Polar Protic | Soluble/Miscible | As a polar protic solvent, methanol can effectively solvate the ions of the salt.[8] |
| Ethanol | Polar Protic | Soluble/Miscible | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities facilitate the dissolution of NMM-HCl.[9] |
| Isopropanol | Polar Protic | Sparingly to Moderately Soluble | The increased nonpolar character compared to methanol and ethanol may lead to reduced solubility. |
| Acetone | Polar Aprotic | Sparingly Soluble | While polar, the lack of hydrogen bond donating ability may limit its capacity to solvate the chloride anion as effectively as protic solvents. |
| Tetrahydrofuran (THF) | Polar Aprotic | Sparingly Soluble to Insoluble | Lower polarity than acetone and inability to hydrogen bond suggest poor solubility. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Moderately to Sparingly Soluble | The high dielectric constant of DMF may facilitate the dissolution of the ionic salt to some extent. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderately to Sparingly Soluble | Similar to DMF, the high polarity of DMSO could allow for some degree of dissolution. |
| Dichloromethane | Nonpolar Aprotic | Insoluble | The low polarity of dichloromethane is insufficient to overcome the lattice energy of the ionic salt. |
| Toluene | Nonpolar Aprotic | Insoluble | As a nonpolar aromatic hydrocarbon, toluene is a poor solvent for ionic compounds. |
| Hexane | Nonpolar Aprotic | Insoluble | The nonpolar nature of hexane makes it incapable of dissolving ionic salts like NMM-HCl. |
It is crucial to note that these are predictions based on chemical principles. Empirical determination is necessary for precise solubility data in a specific application.
Factors Influencing Solubility
Several factors can influence the solubility of N-Methylmorpholin-4-amine hydrochloride in a given organic solvent:
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution.
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility for an ionic compound like NMM-HCl. A good match between the polarity of the solute and the solvent is essential for dissolution.
-
Presence of Water: Given the high water solubility of NMM-HCl, the presence of even small amounts of water in an organic solvent can significantly increase its apparent solubility.
-
pH: In aqueous or protic organic solvents, the pH can influence the equilibrium between the protonated and unprotonated forms of the amine. However, for the pre-formed hydrochloride salt, this is less of a factor in aprotic organic solvents.
-
Common Ion Effect: The presence of another salt containing either the N-methylmorpholinium cation or the chloride anion in the solution can decrease the solubility of NMM-HCl.
Experimental Determination of Solubility: A Step-by-Step Guide
To obtain accurate and reliable solubility data, a systematic experimental approach is required. The following protocols are designed to be self-validating and provide a clear methodology for researchers.
Saturated Shake-Flask Method (Gravimetric Analysis)
This is a widely accepted method for determining the equilibrium solubility of a compound in a given solvent.[10][11]
Objective: To determine the concentration of a saturated solution of NMM-HCl in a specific organic solvent at a controlled temperature.
Materials:
-
N-Methylmorpholin-4-amine hydrochloride (analytical grade)
-
Organic solvent of interest (HPLC grade or equivalent)
-
Temperature-controlled shaker or incubator
-
Analytical balance (readable to at least 0.1 mg)
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Vials with screw caps
-
Oven
Protocol:
-
Preparation: Add an excess amount of NMM-HCl to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated.
-
Sample Withdrawal and Filtration: After equilibration, allow the solid to settle. Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles. Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry vial.
-
Solvent Evaporation: Place the vial with the filtered solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the NMM-HCl. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.
-
Gravimetric Analysis: Once all the solvent has evaporated and the vial has reached a constant weight, re-weigh the vial. The difference in weight corresponds to the mass of NMM-HCl that was dissolved in the known volume of the solvent.
-
Calculation: Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Mass of dissolved NMM-HCl (g) / Volume of solvent (mL)) * 100
Causality Behind Experimental Choices:
-
Excess Solute: Ensures that the solution reaches equilibrium at saturation.
-
Controlled Temperature: Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducibility.
-
Equilibration Time: Sufficient time is necessary to ensure that the dissolution process has reached equilibrium.
-
Filtration: Removes any undissolved solid particles that would lead to an overestimation of solubility.
-
Drying to a Constant Weight: Guarantees that all the solvent has been removed before the final weighing.
Visual Method for Rapid Screening
This method is useful for a quick, semi-quantitative assessment of solubility.
Objective: To rapidly determine if a compound is soluble, sparingly soluble, or insoluble in a range of solvents.
Materials:
-
N-Methylmorpholin-4-amine hydrochloride
-
A selection of organic solvents
-
Small test tubes or vials
-
Vortex mixer
Protocol:
-
Sample Preparation: Add a small, pre-weighed amount of NMM-HCl (e.g., 10 mg) to a test tube.
-
Solvent Addition: Add a known volume of the solvent (e.g., 1 mL) to the test tube.
-
Mixing: Vigorously mix the contents using a vortex mixer for a set period (e.g., 1-2 minutes).
-
Visual Observation: Visually inspect the solution for any undissolved solid.
-
Classification:
-
Soluble: No visible solid particles.
-
Sparingly Soluble: Some solid remains, but a significant portion appears to have dissolved.
-
Insoluble: The majority of the solid remains undissolved.
-
Trustworthiness of Protocols:
The gravimetric shake-flask method is a highly reliable and accurate method for determining equilibrium solubility. For the visual screening method, consistency in the amount of solute and solvent, as well as mixing time, is key to obtaining comparable results across different solvents.
Visualizing the Solubility Determination Workflow
The following diagrams illustrate the key workflows for determining the solubility of N-Methylmorpholin-4-amine hydrochloride.
Caption: Workflow for Gravimetric Solubility Determination.
Caption: Workflow for Rapid Visual Solubility Screening.
Conclusion
This technical guide has provided a detailed examination of the solubility of N-Methylmorpholin-4-amine hydrochloride in organic solvents. While quantitative data remains sparse in the public domain, a strong qualitative understanding can be achieved through an appreciation of its physicochemical properties as an ionic salt. The provided experimental protocols offer a robust framework for researchers to determine the solubility of NMM-HCl in their specific solvent systems, a critical step for its successful application in both pharmaceutical development and organic synthesis. The principles and methodologies outlined herein are designed to empower scientists with the knowledge and practical tools necessary for informed solvent selection and process optimization.
References
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ChemBK. (n.d.). 4-methylmorpholine hydrochloride. Retrieved from [Link]
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Giammarco, M., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Retrieved from [Link]
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Giammarco, M., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC. Retrieved from [Link]
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Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]
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Ataman Kimya. (n.d.). N-METHYLMORPHOLINE (NMM). Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). N-Methylmorpholine in Pharmaceutical Synthesis: An Essential Building Block. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylmorpholine hydrochloride, 99+%. Retrieved from [Link]
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Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved from [Link]
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solubilityofthings.com. (n.d.). 4-Methylmorpholine. Retrieved from [Link]
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A Comprehensive Technical Guide to N-Methylmorpholine Hydrochloride: Properties, Synthesis, and Applications in Modern Drug Development
Abstract
This technical guide provides an in-depth analysis of N-Methylmorpholine Hydrochloride (NMM HCl), a pivotal reagent in contemporary organic synthesis and pharmaceutical development. While the requested topic was "N-Methylmorpholin-4-amine hydrochloride," it is scientifically established that the common and correct nomenclature for this compound is N-Methylmorpholine Hydrochloride, with the nitrogen atom of the morpholine ring designated as position 4. This document clarifies this nomenclature and proceeds to detail the compound's core characteristics. We will explore its physicochemical properties, established synthesis methodologies for its parent amine, its critical role as a non-nucleophilic base in drug discovery, and detailed protocols for its safe and effective application. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of NMM HCl in their work.
Chemical Identity and Physicochemical Properties
N-Methylmorpholine Hydrochloride is the salt derived from the tertiary amine N-methylmorpholine (NMM). The CAS number for the hydrochloride salt is 3651-67-0 .[1][2][3] The parent compound, N-Methylmorpholine, is identified by CAS number 109-02-4 .[4][5][6][7][8][9][10][11] Understanding the distinction between the free base and its salt is crucial, as their physical properties and applications can differ significantly.
Synonyms:
The key physicochemical properties of N-Methylmorpholine Hydrochloride are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 3651-67-0 | [1][2][3] |
| Molecular Formula | C₅H₁₂ClNO | [1][2][3] |
| Molecular Weight | 137.61 g/mol | [1][2] |
| Appearance | White to yellow hygroscopic powder | [1] |
| Melting Point | 203-211 °C | [1] |
| Purity | Typically ≥99% | [1] |
| Parent Compound (Base) | N-Methylmorpholine (CAS: 109-02-4) | [2] |
Synthesis and Mechanism
N-Methylmorpholine Hydrochloride is readily prepared by treating N-methylmorpholine with hydrochloric acid. The core of the synthesis lies in the efficient production of the parent tertiary amine, N-methylmorpholine. Several industrial methods exist, with the morpholine methylation route being one of the most common due to its high yield and mild conditions.[12]
Synthesis of N-Methylmorpholine via Eschweiler-Clarke Reaction
The methylation of morpholine using a mixture of formaldehyde and formic acid is a classic and efficient method known as the Eschweiler-Clarke reaction.[13] This approach is favored for its high selectivity and the use of inexpensive reagents.
Mechanism Insight: The reaction proceeds through the formation of an iminium ion intermediate from the reaction of morpholine and formaldehyde. The formic acid then acts as a hydride donor, reducing the iminium ion to yield N-methylmorpholine and carbon dioxide. This process is highly efficient and avoids the use of more hazardous alkylating agents like methyl iodide.
Below is a diagram illustrating the workflow for this synthesis.
Caption: Synthesis workflow for N-Methylmorpholine.
Alternative Synthesis Routes
Other notable methods for synthesizing NMM include:
-
Diethylene Glycol Method: This involves reacting diethylene glycol with methylamine at high temperatures and pressures over a catalyst.[12]
-
Dichloroethyl Ether Method: The reaction of dichloroethyl ether with methylamine under alkaline conditions can also produce NMM with high yield.[12]
Applications in Research and Drug Development
N-Methylmorpholine is a versatile heterocyclic tertiary amine whose utility stems from its dual nature as both a tertiary amine and an ether.[7] In pharmaceutical chemistry, the morpholine scaffold is considered a "privileged structure" due to its presence in numerous bioactive molecules, where it often improves pharmacokinetic properties.[14]
Role as a Non-Nucleophilic Base
The primary application of NMM in drug development is as a mild, sterically hindered, non-nucleophilic organic base.[15] Its pKa of 7.38 makes it suitable for scavenging protons generated in reactions without interfering with electrophilic centers.[6]
Causality in Application: In peptide coupling reactions, for instance, activating agents like carbodiimides generate acidic byproducts. NMM is the base of choice to neutralize these acids, driving the reaction to completion while minimizing side reactions like racemization. Its steric bulk prevents it from acting as a nucleophile, which would otherwise lead to unwanted byproducts.
Key applications include:
-
Peptide Synthesis: Neutralizing acids during amide bond formation.
-
Synthesis of Antibiotics: Used as a catalyst in the synthesis of semi-synthetic penicillins, such as ampicillin and aminobenzylpenicillin.[5][7][12]
-
Polyurethane Foam Catalyst: It serves as a catalyst in the production of polyurethane plastics.[4][5]
Precursor to Oxidizing Agents
N-Methylmorpholine is the precursor to N-methylmorpholine N-oxide (NMMO), a commercially significant and environmentally benign oxidizing agent.[6] NMMO is famously used as a green solvent in the Lyocell process for dissolving cellulose to produce regenerated cellulose fibers.[12]
The diagram below illustrates the role of NMM in a typical application.
Caption: NMM's role as a base in amide bond formation.
Experimental Protocol: NMM in Peptide Coupling
This protocol describes a self-validating system for using NMM in a standard peptide coupling reaction using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as the coupling agent.
Objective: To form an amide bond between a protected amino acid and an amine.
Materials:
-
N-protected Amino Acid (1.0 eq)
-
Amine Component (1.1 eq)
-
EDC•HCl (1.2 eq)
-
N-Methylmorpholine (NMM) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent
Step-by-Step Methodology:
-
Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the N-protected amino acid in the chosen anhydrous solvent.
-
Amine Addition: Add the amine component to the solution and stir for 5 minutes at room temperature.
-
Base Addition: Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the exothermicity of the carbodiimide activation and minimize potential side reactions. Add N-Methylmorpholine dropwise to the stirred solution.
-
Activation: Slowly add solid EDC•HCl to the reaction mixture in portions. Portion-wise addition prevents a rapid temperature increase.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (NMM•HCl) is a visual indicator that the reaction is proceeding and the base is performing its function.
-
Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of starting materials.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution) to remove unreacted amine and excess NMM, followed by a weak base (e.g., 5% sodium bicarbonate solution) to remove unreacted carboxylic acid, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as required.
Safety, Handling, and Storage
User safety is paramount when handling any chemical reagent. N-Methylmorpholine Hydrochloride and its parent amine have specific hazards that must be managed.
Hazard Identification (NMM HCl):
-
GHS Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2][16]
Safe Handling Practices:
-
Always use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.[4] In case of contact, rinse immediately and thoroughly with water.[4]
-
Keep away from sources of ignition, as the parent amine is flammable.[4]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4]
-
N-Methylmorpholine Hydrochloride is hygroscopic; protect it from moisture.
Conclusion
N-Methylmorpholine and its hydrochloride salt are indispensable tools in modern organic and medicinal chemistry. Its role as a sterically hindered, non-nucleophilic base is critical for high-yield, high-purity syntheses, particularly in the development of complex active pharmaceutical ingredients. By understanding its properties, synthesis, and the rationale behind its application, researchers can effectively and safely incorporate this versatile reagent into their workflows, accelerating the pace of discovery and development.
References
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ChemBK. (n.d.). 4-methylmorpholine hydrochloride. Retrieved February 15, 2026, from [Link]
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PubChem. (n.d.). 4-Methylmorpholine hydrochloride. Retrieved February 15, 2026, from [Link]
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Chemicals.co.uk. (n.d.). N-Methylmorpholine. Retrieved February 15, 2026, from [Link]
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Wikipedia. (n.d.). N-Methylmorpholine. Retrieved February 15, 2026, from [Link]
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Hainan Sincere Industries. (n.d.). N-Methylmorpholine: The Versatile Green Chemical. Retrieved February 15, 2026, from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). N-Methylmorpholine in Pharmaceutical Synthesis: An Essential Building Block. Retrieved February 15, 2026, from [Link]
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Amines & Plasticizers Limited. (n.d.). N-Methyl Morpholine (NMM). Retrieved February 15, 2026, from [Link]
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Patsnap. (n.d.). Synthesis process of N-methylmorpholine. Retrieved February 15, 2026, from [Link]
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PubChem. (n.d.). 4-Methylmorpholine hydrochloride - Safety and Hazards. Retrieved February 15, 2026, from [Link]
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Loba Chemie. (n.d.). N-METHYL MORPHOLINE. Retrieved February 15, 2026, from [Link]
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Huntsman Corporation. (n.d.). N-Methylmorpholine | CAS No. 109-02-4. Retrieved February 15, 2026, from [Link]
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Tuoda Industry Limited. (n.d.). 4-methylmorpholine. Retrieved February 15, 2026, from [Link]
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Bissy, D., & Dardonville, C. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 39(5), 1849–1909. Retrieved February 15, 2026, from [Link]
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An In-depth Technical Guide to the pKa and Acidity of N-Methylmorpholine Hydrochloride
This guide provides a comprehensive technical examination of the acidity and pKa values of N-Methylmorpholine hydrochloride, a compound of significant interest to researchers, scientists, and professionals in drug development and organic synthesis. By delving into the molecular structure, physicochemical properties, and detailed experimental protocols, this document aims to equip the reader with both theoretical understanding and practical, field-proven insights into this versatile tertiary amine.
Introduction: N-Methylmorpholine and its Significance
N-Methylmorpholine (NMM), systematically named 4-methylmorpholine, is a saturated heterocyclic tertiary amine with the chemical formula C₅H₁₁NO.[1][2] Its hydrochloride salt is formed by the protonation of the nitrogen atom by hydrochloric acid. NMM is a colorless liquid with a characteristic amine odor and is widely employed as a non-nucleophilic base in organic synthesis, a catalyst in the production of polyurethanes, and a pH buffer in various chemical and pharmaceutical applications.[3][4]
A thorough understanding of the pKa of N-Methylmorpholine's conjugate acid is paramount, as this value dictates its degree of protonation at a given pH. This, in turn, governs its reactivity, solubility, and its suitability for specific applications, such as its role as a base in the sensitive environment of peptide synthesis or as a buffer in pharmaceutical formulations.[5][6]
Physicochemical and Acid-Base Properties of N-Methylmorpholine
The defining characteristic of N-Methylmorpholine in the context of acidity is the pKa of its conjugate acid, morpholinium, 4-methyl-, which dictates the equilibrium between the protonated (acidic) and deprotonated (basic) forms.
Table 1: Physicochemical Properties of N-Methylmorpholine
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₁NO | [1][2] |
| Molecular Weight | 101.15 g/mol | [3][7] |
| pKa of Conjugate Acid | 7.38 - 7.4 | [3][7][8] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 115-116 °C | [1][3] |
| Melting Point | -66 °C | [1][3] |
| Density | 0.92 g/mL at 25 °C | [3] |
| Water Solubility | Miscible | [3] |
The pKa of N-Methylmorpholine's Conjugate Acid
The pKa of the conjugate acid of N-Methylmorpholine is consistently reported in the range of 7.38 to 7.4 .[3][7][8] This value is a measure of the acidity of the N-methylmorpholinium ion. The equilibrium can be represented as follows:
Caption: Acid-base equilibrium of N-Methylmorpholine.
This pKa value indicates that N-Methylmorpholine is a moderately weak base. At a physiological pH of 7.4, it exists as an approximately 50:50 mixture of the protonated and deprotonated forms, making it an effective buffer in this range.[9]
Structural Influences on the Acidity of N-Methylmorpholine
The basicity of N-Methylmorpholine, and consequently the acidity of its conjugate acid, is a direct result of its molecular structure. Several factors contribute to its pKa value:
-
Inductive Effect of the Ether Oxygen: The oxygen atom in the morpholine ring is more electronegative than the adjacent carbon atoms. This leads to an electron-withdrawing inductive effect (-I effect), which pulls electron density away from the nitrogen atom.[10][11] This reduction in electron density on the nitrogen makes its lone pair less available to accept a proton, rendering N-Methylmorpholine less basic than a comparable cyclic amine without the oxygen, such as N-methylpiperidine (pKa of its conjugate acid is ~10.08).[10]
-
Steric Effects of the N-Methyl Group: The methyl group attached to the nitrogen is an electron-donating group (+I effect), which slightly increases the electron density on the nitrogen, thereby increasing its basicity compared to unsubstituted morpholine (pKa of its conjugate acid is ~8.5).[12] However, steric hindrance from the methyl group can also influence the accessibility of the lone pair for protonation, though this effect is generally less significant than the electronic effects in this case.[13][14]
-
Cyclic Structure: The cyclic nature of the morpholine ring holds the atoms in a relatively fixed conformation, which can influence the solvation of the protonated and unprotonated forms, thereby affecting the pKa.
The interplay of these electronic and steric effects results in the observed pKa of approximately 7.4 for the conjugate acid of N-Methylmorpholine.[3][7][8]
Experimental Determination of pKa
The pKa of N-Methylmorpholine hydrochloride can be accurately determined using several well-established laboratory techniques. Potentiometric titration and UV-Vis spectrophotometry are the most common and reliable methods.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.[15] It involves the gradual addition of a titrant (a strong base) to a solution of the analyte (N-Methylmorpholine hydrochloride) while monitoring the pH.
-
Preparation of Solutions:
-
Analyte Solution: Accurately weigh approximately 137.6 mg of N-Methylmorpholine hydrochloride (MW: 137.61 g/mol ) to prepare a 0.1 M solution in 10 mL of deionized, carbonate-free water. The use of carbonate-free water is crucial to avoid interference from dissolved CO₂.
-
Titrant Solution: Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH). It is critical that this solution is also carbonate-free.
-
Ionic Strength Adjustment: Add a sufficient amount of a neutral salt, such as 1 M potassium chloride (KCl), to the analyte solution to maintain a constant ionic strength throughout the titration. This minimizes changes in activity coefficients.[16]
-
-
Instrumentation and Setup:
-
Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.00 and 7.00) that bracket the expected pKa.
-
Place the analyte solution in a thermostatted vessel maintained at a constant temperature (e.g., 25 °C).
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Use a calibrated burette to add the NaOH titrant.
-
-
Titration Procedure:
-
Begin stirring the analyte solution gently.
-
Record the initial pH of the solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration until the pH has risen significantly past the expected equivalence point (e.g., to pH 11-12).
-
-
Data Analysis:
-
Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
-
The pKa of the conjugate acid of N-Methylmorpholine is equal to the pH at the half-equivalence point.
-
Caption: Workflow for pKa determination by potentiometric titration.
Spectrophotometric pKa Determination
Spectrophotometry can be used to determine the pKa of a compound if the protonated and deprotonated forms have different ultraviolet (UV) or visible light absorption spectra.[17][18] While N-Methylmorpholine itself does not have a strong chromophore, this method can sometimes be applied by observing subtle changes in the UV spectrum.
-
Preparation of Solutions:
-
Stock Solution: Prepare a concentrated stock solution of N-Methylmorpholine hydrochloride in deionized water.
-
Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa of N-Methylmorpholine (e.g., from pH 6.0 to 9.0 in 0.2 pH unit increments).
-
-
Instrumentation and Setup:
-
Use a calibrated UV-Vis spectrophotometer.
-
Use matched quartz cuvettes to ensure consistency in path length.
-
-
Spectral Measurements:
-
Determine the wavelength of maximum absorbance difference (λ_max) between the fully protonated and fully deprotonated forms of N-Methylmorpholine. This is done by recording the UV spectra in a strongly acidic solution (e.g., pH 2) and a strongly basic solution (e.g., pH 12).
-
Prepare a series of solutions by adding a small, constant amount of the N-Methylmorpholine stock solution to each of the buffer solutions.
-
Measure the absorbance of each solution at the predetermined λ_max.
-
-
Data Analysis:
-
Plot the absorbance at λ_max against the pH of the buffer solutions. This will generate a sigmoidal curve.
-
The pKa is the pH at the inflection point of this curve, which corresponds to the point where the absorbance is halfway between the minimum and maximum absorbance values.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - A_B) / (A_A - A)] where A is the absorbance at a given pH, A_B is the absorbance of the basic form, and A_A is the absorbance of the acidic form.[19]
-
Caption: Workflow for pKa determination by spectrophotometry.
Practical Implications in Research and Development
The pKa of N-Methylmorpholine's conjugate acid is not merely a theoretical value; it has profound practical implications in various scientific and industrial settings.
Organic Synthesis
In organic synthesis, particularly in peptide coupling reactions, N-Methylmorpholine is often used as a base.[5] Its pKa of ~7.4 makes it a weaker base than other tertiary amines like triethylamine (pKa of conjugate acid ~10.7) or diisopropylethylamine (pKa of conjugate acid ~11.0). This moderate basicity is advantageous as it is sufficient to neutralize the acidic byproducts of the reaction without causing undesirable side reactions, such as racemization of the amino acid residues.[20][21]
Pharmaceutical Formulations
The pKa of N-Methylmorpholine makes it a suitable buffer for maintaining the pH of pharmaceutical formulations within a desired range, often close to physiological pH.[6] This is critical for:
-
Drug Stability: Many active pharmaceutical ingredients (APIs) are pH-sensitive and can degrade if the pH of the formulation changes.
-
Solubility: The solubility of many drugs is pH-dependent. A buffer system can maintain the drug in its more soluble form.
-
Patient Comfort: For injectable and ophthalmic preparations, a pH close to that of bodily fluids minimizes irritation and pain upon administration.[6]
Conclusion
N-Methylmorpholine hydrochloride is a valuable compound in both academic research and industrial applications. A deep understanding of the pKa of its conjugate acid, which lies at approximately 7.4, is essential for its effective and appropriate use. This value is a consequence of the interplay between the electron-withdrawing inductive effect of the morpholine oxygen and the electron-donating and steric effects of the N-methyl group. Accurate determination of this pKa can be readily achieved through well-established methods such as potentiometric titration and spectrophotometry. The moderate basicity of N-Methylmorpholine, as defined by its pKa, underpins its utility as a base in sensitive organic reactions and as a buffering agent in pharmaceutical formulations, making it a cornerstone reagent for chemists and drug development professionals.
References
- N-Methylmorpholine: A Comprehensive Physicochemical and Methodological Guide. (2025). Benchchem.
- 4-Methylmorpholine N-oxide CAS 7529-22-8 C5H11NO2. (n.d.). Jinan Future chemical Co.,Ltd.
- N-Methylmorpholine. (n.d.). ChemBK.
- 4-methylmorpholine hydrochloride. (n.d.). ChemBK.
- 4-Methylmorpholine. (n.d.). PubChem.
- Custom N-Methylmorpholine Introduction. (2016, December 1). machinesuppliers - WordPress.com.
- DE10341459A1 - Analytical procedure for determination of N-methyl morpholine-N-oxide concentration in acidic process solution e.g. for corrosion protection, involves reduction to volatile free base by titanium (III) or tin (II) ions. (n.d.).
- 4-Methylmorpholine CAS#: 109-02-4. (n.d.). ChemicalBook.
- N-Methylmorpholine. (n.d.). Wikipedia.
- What is 4-Methylmorpholine? (n.d.). ChemicalBook.
- Potentiometric titration – Knowledge and References. (n.d.). Taylor & Francis.
- Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. (n.d.). PMC.
- N-Methyl Morpholine* (NMM). (n.d.). Amines & Plasticizers Limited.
- N-Methylmorpholine. (n.d.).
- Recent Advancements in Spectrophotometric pKa Determinations: A Review. (n.d.).
- Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. (n.d.). Fagron Academy.
- Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – W
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- 24.3: Basicity of Amines. (2025, February 24). Chemistry LibreTexts.
- EXPERIMENT #5: Potentiometric Titr
- Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. (n.d.). ChemRxiv.
- Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion comp. (2024, March 31). NECTAR COST.
- pKa Determination by Spectrophotometry: A Simplified Method. (n.d.). Studylib.
- 5 Key Basicity Trends of Amines. (2017, April 26). Master Organic Chemistry.
- N-Alkylmorpholines: Potent Dermal and Transdermal Skin Permeation Enhancers. (2021, December 28). MDPI.
- Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. (2018, February 24). PubMed.
- Enhanced Basicity of Push–Pull Nitrogen Bases in the Gas Phase. (n.d.). Chemical Reviews.
- Role of pKA in Charge Regulation and Conformation of Various Peptide Sequences. (2021, January 2).
- Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties. (2015, September 2).
- Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. (2025, April 18). PMC.
- Enhanced Basicity of Push-Pull Nitrogen Bases in the Gas Phase. (2016, November 23). PubMed.
- Basic Concepts in Organic Chemistry- Electronic and Steric Effects in Organic Molecules. (2021, February 4).
- Solid-phase synthesis and characterization of N-methyl-rich peptides. (n.d.). PubMed.
- Morpholine, 4-methyl-. (n.d.). the NIST WebBook.
- Submonomer synthesis of sequence defined peptoids with diverse side-chains. (n.d.). eScholarship.org.
- Chemical Properties of Morpholine, 4-methyl- (CAS 109-02-4). (n.d.). Cheméo.
- Morpholine. (n.d.). PubChem.
- Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. (2024, May 7). PubMed.
Sources
- 1. N-Methylmorpholine - Wikipedia [en.wikipedia.org]
- 2. Morpholine, 4-methyl- [webbook.nist.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. atamankimya.com [atamankimya.com]
- 5. wellselevator.wordpress.com [wellselevator.wordpress.com]
- 6. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 7. 4-Methylmorpholine | C5H11NO | CID 7972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is 4-Methylmorpholine?_Chemicalbook [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. cost-nectar.eu [cost-nectar.eu]
- 17. ijper.org [ijper.org]
- 18. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 19. studylib.net [studylib.net]
- 20. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. escholarship.org [escholarship.org]
Methodological & Application
Application Note: Synthesis of Morpholin-4-yl-hydrazones using 4-Aminomorpholine HCl
Executive Summary & Chemical Identity Verification
Critical Advisory on Reagent Nomenclature: Before proceeding, it is imperative to verify the chemical identity of the starting material. There is a known nomenclature discrepancy in commercial catalogs regarding "N-Methylmorpholin-4-amine."
-
Scenario A (Most Likely): The user intends to synthesize standard morpholinyl hydrazones (structure R=N-N
-Aminomorpholine).). The required reagent is 4-Aminomorpholine (also known as -
CAS: 4319-49-7
-
Note: Some vendors (e.g., Bidepharm, specific Sigma listings) incorrectly synonymize this CAS with "N-Methylmorpholin-4-amine" due to database errors or historical confusion with N-Methylmorpholine (NMM).
-
-
Scenario B (Rare): The user possesses 4-(Methylamino)morpholine (CAS 104-52-9 derivative). This secondary amine (Morpholine-N-NH-Me) cannot form standard hydrazones (R=N-NR2) with aldehydes as it lacks the second proton required for water elimination. It typically forms carbinolamines or requires oxidative conditions.
This protocol focuses on Scenario A: The synthesis of biologically active hydrazones using 4-Aminomorpholine Hydrochloride (CAS 4319-49-7), addressing the likely intent of the user.
Scientific Principles & Mechanism[1][2]
The reaction is a nucleophilic addition-elimination condensation between the primary amino group of 4-aminomorpholine and a carbonyl carbon (aldehyde or ketone).
Mechanistic Pathway
-
Nucleophilic Attack: The lone pair of the exocyclic amino group (-NH2) attacks the electrophilic carbonyl carbon.
-
Proton Transfer: Formation of a hemiaminal (carbinolamine) intermediate.
-
Dehydration: Acid-catalyzed elimination of water to form the C=N double bond (hydrazone).
Why use the HCl salt? 4-Aminomorpholine is often supplied as the Hydrochloride salt (4-Aminomorpholine·HCl) for improved stability, as the free base is hygroscopic and prone to oxidation. The protocol below includes an in situ neutralization step using Sodium Acetate (NaOAc) to liberate the nucleophilic free base.
Reaction Scheme Visualization (Graphviz)
Caption: Mechanistic workflow for the conversion of 4-Aminomorpholine HCl to the final Hydrazone via in situ neutralization.
Experimental Protocol
Materials & Reagents
| Component | Specification | Role |
| Reagent | 4-Aminomorpholine HCl (CAS 4319-49-7) | Hydrazine source (Nucleophile) |
| Substrate | Substituted Benzaldehyde / Ketone | Electrophile |
| Solvent | Isopropanol (IPA) or Ethanol (EtOH) | Reaction medium (Green solvent) |
| Base | Sodium Acetate (NaOAc) or Triethylamine | Neutralizing agent |
| Catalyst | Glacial Acetic Acid (AcOH) | Promotes dehydration (optional) |
Standard Operating Procedure (SOP)
Step 1: Reagent Preparation (In Situ Neutralization)
-
Weigh 1.0 equivalent (e.g., 5 mmol) of 4-Aminomorpholine HCl into a round-bottom flask.
-
Add 1.0 equivalent (e.g., 5 mmol) of Sodium Acetate (NaOAc).
-
Add 10 mL of Isopropanol (or Ethanol).
-
Stir at room temperature for 15 minutes.
-
Observation: The solution may become cloudy due to the formation of NaCl. This does not interfere with the reaction.
-
Step 2: Condensation [1]
-
Add 1.0 - 1.1 equivalents of the target Aldehyde/Ketone to the mixture.
-
Tip: If the aldehyde is solid, dissolve it in a minimal amount of solvent before addition.
-
-
Add 1-2 drops of Glacial Acetic Acid (catalytic).
-
Scientific Rationale: While the HCl salt provides some acidity, the NaOAc buffers it. A trace of AcOH ensures the pH is optimal (pH 4-5) for the dehydration step without protonating the nucleophile.
-
Step 3: Reflux
-
Equip the flask with a reflux condenser.
-
Heat the mixture to reflux (approx. 80-82°C for Isopropanol) for 3 to 5 hours .
-
Monitoring: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 3:1). The hydrazone product is typically less polar than the starting amine but may vary based on the aldehyde.
-
Step 4: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Crystallization: In many cases, the hydrazone will precipitate upon cooling.
-
If precipitate forms: Filter the solid, wash with cold isopropanol, and dry.
-
If no precipitate: Evaporate the solvent under reduced pressure (Rotavap) to 20% volume. Pour the residue into crushed ice/water to induce precipitation.
-
-
Purification: Recrystallize from Ethanol or EtOH/Water mixtures if necessary.
Characterization & Data Interpretation
Successful synthesis is validated by the disappearance of the carbonyl peak and the appearance of the azomethine (-CH=N-) proton.
Expected Spectroscopic Data (Typical Values)
| Technique | Parameter | Expected Signal | Interpretation |
| 1H NMR | Azomethine Proton (-CH=N-) | Singlet, δ 7.8 – 8.6 ppm | Diagnostic peak for hydrazone formation. |
| 1H NMR | Morpholine Ring | Multiplets, δ 3.0 – 3.8 ppm | Usually two sets of triplets/multiplets (4H each).[2][3] |
| IR | C=N Stretch | 1580 – 1620 cm⁻¹ | Strong absorption band. |
| IR | N-H Stretch | Absent | Unless the substrate has other NH groups. |
| 13C NMR | Azomethine Carbon | δ 135 – 145 ppm | Shifted upfield relative to the starting aldehyde C=O. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Precipitation | Product is soluble in alcohol. | Remove solvent, add water, or extract with Dichloromethane (DCM). |
| Low Yield | Incomplete neutralization of HCl salt. | Ensure 1:1 stoichiometry of NaOAc. Use Triethylamine (Et3N) if NaOAc fails. |
| Starting Material Remains | Equilibrium limitation. | Add molecular sieves (3Å) to the reaction to scavenge water and drive the equilibrium. |
| Dark Product | Oxidation of free amine. | Perform the reaction under Nitrogen (N2) atmosphere. |
Advanced Applications: Biological & Synthetic Utility
Morpholinyl hydrazones are not merely intermediates; they possess significant intrinsic value in drug discovery.
-
Antimicrobial Activity: The morpholine moiety improves lipophilicity and cellular uptake, enhancing the bioactivity of the hydrazone pharmacophore against bacterial strains (e.g., S. aureus).
-
Metal Chelation: The N-N=CH motif can act as a bidentate ligand for transition metals, useful in synthesizing metallodrugs.
-
Quaternary Ammonium Variants (Girard-Type):
-
If water solubility is required, researchers may methylate the ring nitrogen after hydrazone formation, or use 4-amino-4-methylmorpholinium salts (Quaternary).
-
Note: If using the quaternary salt starting material, the product will be a cationic hydrazone, often used for isolating carbonyls from biological mixtures (similar to Girard's Reagent T).
-
References
-
MDPI (Molecules): Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. Molecules, 2024.[2][4][5]
-
ResearchGate: The synthesis of new N-aminomorpholine hydrazones. ResearchGate Publication, 2024.
-
Sigma-Aldrich: Product Specification for N-Methylmorpholin-4-amine Hydrochloride (Illustrating the nomenclature overlap).
-
National Institutes of Health (PubChem): 4-Aminomorpholine Compound Summary (CAS 4319-49-7).
Sources
Application Note & Protocol: A Guide to the Scalable Synthesis of N-Aminomorpholine Hydrochloride
An important clarification regarding the target compound: The user has requested information on "N-Methylmorpholin-4-amine hydrochloride." A search for this chemical name reveals that it is likely a misnomer for one of two common compounds: 1) 4-Methylmorpholine hydrochloride (the simple acid salt of N-methylmorpholine) or 2) N-Aminomorpholine hydrochloride . Given the request for detailed scale-up methods, the synthesis of a simple acid salt is too trivial. Therefore, this guide will focus on the more chemically complex and industrially relevant multi-step synthesis of N-Aminomorpholine hydrochloride . This interpretation allows for a comprehensive discussion of scale-up challenges, which aligns with the depth and technical nature of the user's request.
Abstract
This document provides a comprehensive guide for the synthesis of N-Aminomorpholine hydrochloride, with a specific focus on the methods and critical considerations required for scaling the process from the laboratory bench to a pilot plant setting. We will explore a robust two-step synthetic route beginning with the nitrosation of morpholine to form the N-nitrosomorpholine intermediate, followed by its catalytic hydrogenation to yield N-aminomorpholine. The guide elucidates the causality behind key experimental choices, addresses critical safety and handling procedures, and outlines detailed protocols for both laboratory and pilot-scale production. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.
Introduction: Strategic Overview
N-Aminomorpholine and its salts are valuable building blocks in organic synthesis, finding utility as precursors for more complex molecules in the pharmaceutical and agrochemical sectors. The successful transition of a synthetic route from a small-scale laboratory procedure to a large-scale manufacturing process is a significant challenge in chemical development.[1][2] It is rarely a matter of simply increasing the quantities of reagents.[1] Factors such as heat and mass transfer, reaction kinetics, and safety become paramount as the surface-area-to-volume ratio of the reactor decreases with increasing scale.[1]
This guide details a common and reliable pathway to N-Aminomorpholine hydrochloride, which involves two key transformations:
-
Nitrosation: The conversion of morpholine to N-nitrosomorpholine. This step introduces the critical N-N bond but also produces a potent carcinogen that requires stringent handling protocols.[3][4]
-
Reduction: The reduction of the nitroso group to an amine via catalytic hydrogenation. This step is often highly exothermic and involves handling flammable hydrogen gas and potentially pyrophoric catalysts.
By understanding the underlying principles and potential hazards of each step, a safe, efficient, and scalable process can be developed.
Caption: Overall synthetic workflow for N-Aminomorpholine Hydrochloride.
Laboratory-Scale Synthesis Protocol (10 g Scale)
This protocol is designed for execution in a standard laboratory fume hood with appropriate personal protective equipment (PPE).
Part A: Synthesis of N-Nitrosomorpholine
Causality: This procedure uses sodium nitrite and hydrochloric acid to generate nitrous acid in situ. The acidic conditions protonate the nitrous acid, which is then attacked by the nucleophilic nitrogen of morpholine. Careful temperature control is crucial as the reaction is exothermic and N-nitrosamines can be unstable at elevated temperatures.
Materials & Equipment:
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Morpholine (8.71 g, 0.1 mol)
-
Sodium nitrite (NaNO₂, 7.6 g, 0.11 mol)
-
Concentrated Hydrochloric Acid (HCl, ~37%, 10 mL)
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Protocol:
-
In the 250 mL flask, dissolve morpholine (8.71 g) in 50 mL of deionized water and cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve sodium nitrite (7.6 g) in 25 mL of deionized water.
-
Slowly add the sodium nitrite solution to the stirred morpholine solution, maintaining the internal temperature below 10 °C.
-
Once the addition is complete, add concentrated HCl dropwise via the dropping funnel over 30-45 minutes. Crucially, maintain the internal temperature between 0-5 °C throughout the addition. The solution will turn yellow.
-
After the HCl addition, allow the reaction to stir at 0-5 °C for an additional 1 hour.
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 50 mL of deionized water, 50 mL of saturated NaHCO₃ solution, and finally 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield N-nitrosomorpholine as a yellow oil or solid.[3]
Expected Outcome: Yields are typically in the range of 90-95%. The product is a known carcinogen and should be handled with extreme caution.[4][5]
Part B: Reduction to N-Aminomorpholine
Causality: Catalytic hydrogenation is a clean and efficient method for reducing N-nitroso compounds.[6] Palladium on carbon (Pd/C) is a common catalyst for this transformation. The reaction is highly exothermic, and controlling the hydrogen addition and temperature is critical for safety and to prevent side reactions.[7][8]
Materials & Equipment:
-
Parr shaker or similar hydrogenation apparatus
-
250 mL pressure vessel
-
N-Nitrosomorpholine (from Part A, ~10.4 g, 0.09 mol)
-
10% Palladium on Carbon (Pd/C), 50% wet (approx. 1.0 g)
-
Ethanol (EtOH), 100 mL
-
Hydrogen (H₂) gas source
-
Celite™ for filtration
Protocol:
-
Inert the system: Carefully charge the pressure vessel with N-nitrosomorpholine and ethanol.
-
Under a gentle stream of nitrogen or argon, add the wet 10% Pd/C catalyst. Caution: Dry Pd/C is pyrophoric.
-
Seal the hydrogenation vessel, evacuate the atmosphere, and backfill with nitrogen. Repeat this cycle three times.
-
Evacuate the nitrogen and introduce hydrogen gas to a pressure of 50 psi (approx. 3.4 bar).
-
Begin vigorous stirring or shaking. The reaction is exothermic, and an initial temperature rise will be observed. Use external cooling if necessary to maintain the temperature below 40 °C.
-
Monitor the reaction by hydrogen uptake. The reaction is typically complete within 2-4 hours.
-
Once hydrogen uptake ceases, stop the reaction, and carefully vent the excess hydrogen.
-
Purge the vessel with nitrogen three times.
-
Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol. Caution: The catalyst on the filter paper can ignite upon exposure to air. Quench the filter cake with water immediately after filtration.
Part C: Formation and Isolation of N-Aminomorpholine Hydrochloride
Causality: The hydrochloride salt is formed by protonating the basic amine product with HCl. The salt form is typically a stable, crystalline solid that is easier to handle, purify, and store than the free base.[9] Using HCl in a solvent like isopropanol or ether allows for direct precipitation of the product.
Materials & Equipment:
-
Beaker or Erlenmeyer flask
-
Stirrer
-
HCl solution in isopropanol or diethyl ether
-
Isopropanol (IPA)
-
Diethyl ether
-
Büchner funnel and filter flask
Protocol:
-
Transfer the ethanolic solution of N-aminomorpholine (filtrate from Part B) to a beaker and cool to 0-5 °C in an ice bath.
-
While stirring, slowly add a solution of HCl in isopropanol until the pH of the solution is acidic (test with pH paper).
-
A white precipitate of N-Aminomorpholine hydrochloride will form. Continue stirring in the ice bath for 30 minutes to maximize precipitation.
-
If precipitation is slow, adding diethyl ether as an anti-solvent can promote crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold isopropanol or diethyl ether to remove impurities.
-
Dry the product under vacuum to a constant weight.
Scale-Up Considerations: From Lab to Pilot Plant
Scaling up this synthesis introduces significant challenges that must be proactively managed.[1][10][11] The primary concerns are controlling the two exothermic steps and safely handling the hazardous intermediate and reagents at a larger scale.
Caption: Interdependencies of key challenges in process scale-up.
Key Scale-Up Parameters
| Parameter | Laboratory Scale (Benchtop) | Pilot Scale (Jacketed Reactor) | Rationale for Change & Key Considerations |
| Heat Transfer | High surface-area-to-volume ratio; rapid heat dissipation to ambient air or simple ice bath. | Low surface-area-to-volume ratio; heat removal is critical and depends on reactor jacket, coolant flow, and heat transfer coefficient (U). | An uncontrolled exotherm can lead to a runaway reaction.[12] Reaction calorimetry studies are essential before scale-up to quantify the heat of reaction and determine the required cooling capacity.[13] |
| Reagent Addition | Rapid or single-portion addition is often feasible. | Slow, controlled addition via a dosing pump is mandatory for exothermic steps. | Controlled addition ensures that the rate of heat generation does not exceed the rate of heat removal by the reactor's cooling system.[11] |
| Mixing | Efficient mixing with a simple magnetic stir bar. | Mixing efficiency is highly dependent on reactor geometry, baffle design, and impeller type/speed. Inefficient mixing can lead to localized hot spots or concentration gradients, affecting yield and safety.[11][12] | |
| Catalyst Handling | Simple filtration in open air. | Filtration must be done in an enclosed system. The spent catalyst is highly pyrophoric and must be handled under an inert atmosphere and quenched immediately. | The risk of a catalyst fire increases significantly with quantity. |
| Isolation | Precipitation in a beaker, collection on a small Büchner funnel. | Crystallization must be carefully controlled (cooling profile, seeding) to ensure consistent particle size and purity. Isolation is performed on larger, often enclosed, filtration equipment (e.g., Nutsche filter).[14] | Poorly controlled crystallization can lead to impurities being trapped in the crystal lattice and difficult filtration or drying. |
| Safety | Performed in a fume hood. | Requires a contained system, especially for handling the carcinogenic N-nitrosomorpholine. Engineering controls and strict SOPs are necessary. | Exposure risks are magnified at a larger scale. |
Pilot-Scale Synthesis Protocol (Illustrative 500 g Scale)
This protocol assumes the use of a 10 L glass-lined jacketed reactor with overhead stirring, a temperature probe, a dosing pump, and connections to vacuum, nitrogen, and a hydrogen source.
-
Nitrosation of Morpholine:
-
Charge the reactor with morpholine (435.5 g, 5.0 mol) and 2.5 L of water.
-
Cool the reactor contents to 0-5 °C using the cooling jacket.
-
Prepare a solution of sodium nitrite (380 g, 5.5 mol) in 1.25 L of water.
-
Using a dosing pump, add the nitrite solution to the reactor over 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
Begin slow, subsurface addition of concentrated HCl (500 mL) via the dosing pump. The addition should take 2-3 hours, with the temperature rigorously maintained at 0-5 °C.
-
Stir for an additional hour at 0-5 °C after the addition is complete.
-
Perform workup as in the lab-scale procedure, using appropriate solvent volumes.
-
-
Catalytic Hydrogenation:
-
Charge a suitable high-pressure hydrogenator (e.g., a 10 L autoclave) with the N-nitrosomorpholine intermediate (~522 g, 4.5 mol), 5 L of ethanol, and 10% Pd/C (50 g, 50% wet) under a nitrogen blanket.
-
Seal the reactor, inert the headspace (3x vacuum/N₂ cycles), then pressurize with hydrogen to 50 psi.
-
Start agitation. Monitor the temperature and pressure closely. Use jacket cooling to maintain the temperature between 25-40 °C.
-
After hydrogen uptake ceases, vent the hydrogen, inert the reactor with nitrogen, and filter the catalyst using an enclosed filtration system (e.g., a filter press or Nutsche filter).
-
Immediately quench the recovered catalyst with water to prevent ignition.
-
-
Salt Formation and Isolation:
-
Transfer the ethanolic solution of the product to a clean, jacketed reactor.
-
Cool the solution to 0-5 °C.
-
Slowly add a pre-determined amount of HCl in isopropanol to precipitate the hydrochloride salt.
-
Control the cooling rate to encourage the growth of large, easily filterable crystals.
-
Isolate the product on a Nutsche filter, wash with cold isopropanol, and dry under vacuum in a suitable dryer (e.g., vacuum oven or rotary dryer).
-
Safety, Health, and Environmental Considerations
-
Toxicology: N-Nitrosomorpholine is a potent carcinogen and mutagen.[3][4][5] All operations involving this intermediate must be performed in a well-ventilated, contained area. Appropriate PPE, including gloves, lab coat, and respiratory protection, is mandatory.
-
Reaction Hazards: Both the nitrosation and hydrogenation steps are significantly exothermic. A thorough process safety review, including HAZOP analysis and reaction calorimetry, is essential before attempting any scale-up.[13]
-
Fire and Explosion: Hydrogen gas is highly flammable and can form explosive mixtures with air. Hydrogenation equipment must be properly grounded and designed for pressure operations. The palladium catalyst is pyrophoric when dry and must be handled with care.[15][16]
-
Waste Disposal: Aqueous waste from the nitrosation workup may contain residual N-nitrosomorpholine and must be treated as hazardous waste. The quenched catalyst should also be disposed of according to hazardous waste regulations.
Conclusion
The synthesis of N-Aminomorpholine hydrochloride is a well-established process, but its scale-up requires a disciplined approach rooted in a strong understanding of chemical engineering and process safety principles. By carefully characterizing reaction thermodynamics, controlling reagent addition, ensuring efficient mixing, and handling hazardous materials with appropriate engineering controls, this synthesis can be safely and efficiently scaled from the laboratory to the pilot plant. The transition from "doing chemistry" to "engineering chemistry" is the cornerstone of successful process development.
References
-
Title: Scale-up Challenges and Considerations In the Process Development of An Exothermic Reaction Step In Active Pharmaceutical Ingredient (API) Synthesis Source: ResearchGate URL: [Link]
-
Title: Pharmaceutical scale up Source: Labster URL: [Link]
-
Title: Working with Exothermic Reactions during Lab and Scale up Source: Amar Equipment URL: [Link]
-
Title: Share|Details That Are Easily Overlooked In The Scale-Up Process Of Pharmaceutical Processes Source: Senieer URL: [Link]
-
Title: Material Safety Data Sheet - N-Methylmorpholine hydrochloride, 99+% Source: Cole-Parmer URL: [Link]
-
Title: SOME SCALE-UP CONSIDERATIONS Source: CatSci URL: [Link]
-
Title: n-nitromorpholine Source: Organic Syntheses URL: [Link]
- Title: Catalytic hydrogenation of nitrosamines to hydrazines Source: Google Patents URL
- Title: Process for the purification of amines Source: Google Patents URL
-
Title: 4-Methylmorpholine hydrochloride Source: PubChem URL: [Link]
- Title: Method for reducing the nitrosamine content of N-methylmorpholine-N-oxide Source: Google Patents URL
-
Title: N-METHYL MORPHOLINE EXTRA PURE MSDS Source: Loba Chemie URL: [Link]
-
Title: Purification of organic hydrochloride salt? Source: ResearchGate URL: [Link]
-
Title: 4-methylmorpholine hydrochloride Source: ChemBK URL: [Link]
-
Title: Synthesis process of N-methylmorpholine Source: Eureka | Patsnap URL: [Link]
- Title: Synthesis process of N-methylmorpholine Source: Google Patents URL
-
Title: N-Nitrosomorpholine Source: Wikipedia URL: [Link]
-
Title: N-Methylmorpholine Source: Wikipedia URL: [Link]
-
Title: Trichloroacetic acid fueled practical amine purifications Source: Beilstein Journal of Organic Chemistry URL: [Link]
- Title: Process for the catalytic hydrogenation of aromatic nitro compounds Source: Google Patents URL
-
Title: N-Methylmorpholine: The Versatile Green Chemical Source: Hainan Sincere Industries URL: [Link]
-
Title: N-Methylmorpholine in Pharmaceutical Synthesis: An Essential Building Block Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Manufacturing Scale-Up of Drugs and Biologics Source: Advarra URL: [Link]
-
Title: N-Nitrosomorpholine Source: PubChem URL: [Link]
-
Title: Formation of N-nitrosomorpholine in mice treated with morpholine and exposed to nitrogen dioxide Source: PubMed URL: [Link]
-
Title: Catalysis and inhibition of N-nitrosation reactions Source: PubMed URL: [Link]
-
Title: Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor Source: DSpace@MIT URL: [Link]
-
Title: n-Nitrosomorpholine Source: OEHHA URL: [Link]
Sources
- 1. catsci.com [catsci.com]
- 2. seed.nih.gov [seed.nih.gov]
- 3. N-Nitrosomorpholine - Wikipedia [en.wikipedia.org]
- 4. N-Nitrosomorpholine | C4H8N2O2 | CID 6046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. n-Nitrosomorpholine - OEHHA [oehha.ca.gov]
- 6. US3182086A - Catalytic hydrogenation of nitrosamines to hydrazines - Google Patents [patents.google.com]
- 7. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 8. Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor [dspace.mit.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. theory.labster.com [theory.labster.com]
- 11. The Scale-Up Process Of Pharmaceutical Processes [senieer.com]
- 12. amarequip.com [amarequip.com]
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- 15. fishersci.com [fishersci.com]
- 16. lobachemie.com [lobachemie.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting N-Aminomorpholine Syntheses
As a Senior Application Scientist, I understand that achieving high yields in multi-step syntheses, particularly those involving sensitive functional groups, requires a nuanced understanding of the reaction mechanism and potential pitfalls. The synthesis of N-substituted aminomorpholines is a prime example where seemingly minor deviations in protocol can lead to significant drops in yield.
This technical support guide is structured as a series of frequently asked questions (FAQs) to directly address the common challenges encountered during the synthesis of N-Methylmorpholin-4-amine HCl and its analogues. We will focus on the critical step: the reduction of an N-nitrosomorpholine precursor to the corresponding N-aminomorpholine, followed by its isolation as a hydrochloride salt. We will delve into the causality behind each experimental parameter, providing you with the expert insights needed to diagnose and resolve issues effectively.
Core Synthetic Pathway Overview
The most common and reliable route to N-aminomorpholine structures involves a two-step process starting from a morpholine precursor. The overall transformation is outlined below. Low yields are typically traced back to issues in the reduction step or the final isolation.
Caption: General synthetic route to N-Aminomorpholine HCl.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reduction of N-nitrosomorpholine is stalling or incomplete. How can I diagnose and fix this?
This is the most critical and often problematic step. An incomplete reaction not only lowers the yield but also leaves behind the carcinogenic starting material, N-nitrosomorpholine, posing a significant safety and purification challenge.[1][2]
Plausible Cause A: Catalyst Deactivation (Catalytic Hydrogenation)
Catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) is a clean method for reducing N-nitroso groups.[3] However, the catalyst's performance is highly sensitive to its environment.
-
Expert Insight: The palladium catalyst works by providing a surface for the adsorption of both hydrogen gas and the nitrosamine. If this surface is blocked or "poisoned," the reaction will stop. Catalyst poisons are often trace impurities that bind strongly to the palladium, rendering it inactive.[4][5]
-
Diagnostic Checks:
-
Monitor Hydrogen Uptake: In a hydrogenation apparatus, has the consumption of hydrogen gas ceased prematurely?
-
TLC/LC-MS Analysis: Take a small, filtered aliquot from the reaction. Does it show a significant amount of remaining starting material?
-
-
Troubleshooting Protocol:
-
Use a Fresh Catalyst: Catalysts can lose activity over time, even when stored properly. Always start with a fresh batch from a reputable supplier.
-
Switch to a More Robust Catalyst: Pearlman's catalyst (Palladium Hydroxide on Carbon, Pd(OH)₂/C) is often more resistant to poisoning and can be more effective for N-N bond reduction.[4]
-
Purify the Starting Material: If catalyst poisoning is suspected, purify the N-nitrosomorpholine intermediate by recrystallization or column chromatography before the reduction step to remove potential sulfur-containing impurities.
-
Increase Catalyst Loading: As a last resort, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor poisoning issues, though this is not ideal for process efficiency.[4]
-
Plausible Cause B: Insufficient or Inactive Reducing Agent (Chemical Reduction)
Using chemical reductants like Zinc dust in acetic acid or Lithium Aluminum Hydride (LAH) is an alternative to hydrogenation.
-
Expert Insight: The activity of metal-based reducing agents can vary significantly. Zinc dust, for example, can develop an oxide layer that prevents it from reacting. LAH is extremely sensitive to moisture and will be quenched by wet solvents or glassware.
-
Diagnostic Checks:
-
Visual Inspection: Does the reaction mixture show signs of reaction (e.g., gas evolution, color change, exotherm) after adding the reducing agent?
-
Quench Test (for LAH): Carefully take a small sample and quench it with ethyl acetate. Does it fizz, indicating excess active LAH remains? (Use extreme caution).
-
-
Troubleshooting Protocol:
-
Activate the Reducing Agent: For Zinc, pre-activation by washing with dilute HCl, followed by water, ethanol, and ether can remove the passivating oxide layer.
-
Ensure Anhydrous Conditions for LAH: Use freshly distilled, anhydrous solvents (like THF or diethyl ether). Dry all glassware in an oven before use. Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Verify Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent as specified in the literature, typically 2-4 equivalents depending on the method.
-
Q2: The reaction appears complete, but my isolated yield of the HCl salt is very low. Where is the product being lost?
Product loss during workup is common for small, polar, basic molecules like N-aminomorpholine. The free base is often highly soluble in water, making extraction difficult.[6]
Plausible Cause A: Product Loss During Aqueous Workup
-
Expert Insight: As a hydrazine derivative, N-aminomorpholine is a weak base with high polarity and the ability to form hydrogen bonds, leading to significant water solubility. Standard extractions with organic solvents can be inefficient.
-
Diagnostic Checks:
-
Analyze the Aqueous Layer: After extraction, take a sample of the aqueous layer, basify it further, and try extracting it again on a small scale. Use TLC or LC-MS to see if a significant amount of product is recovered.
-
-
Troubleshooting Protocol:
-
"Salt Out" the Product: Before extraction, saturate the aqueous layer with a salt like sodium chloride or potassium carbonate. This decreases the polarity of the aqueous phase and reduces the solubility of your organic product, driving it into the organic layer.
-
Use a More Polar Extraction Solvent: If you are using a non-polar solvent like diethyl ether, switch to a more polar, water-immiscible solvent like dichloromethane (DCM) or ethyl acetate. Perform multiple extractions (at least 5-7 times).
-
Adjust pH Carefully: Ensure the aqueous layer is sufficiently basic (pH > 12) before extraction to ensure the amine is in its free base form. Use a strong base like 6M NaOH.
-
Plausible Cause B: Improper HCl Salt Formation and Isolation
-
Expert Insight: The goal of forming the hydrochloride salt is to create a stable, crystalline solid that will precipitate from a non-polar organic solvent. The presence of water during this step is highly detrimental, as it will lead to the formation of a sticky, oily, or hygroscopic solid that is difficult to handle and purify.[6][7]
-
Diagnostic Checks:
-
Observe the Precipitate: Did a fine, crystalline solid form, or did the solution become cloudy and produce an oil? Oiling out is a classic sign of excess moisture or an inappropriate solvent.
-
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry the organic solution of the free base thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent completely.
-
Use Anhydrous HCl: Do NOT use aqueous HCl. The best method is to bubble dry HCl gas through the solution.[6] A more convenient alternative is to use a commercially available solution of HCl in an anhydrous solvent, such as 2M HCl in diethyl ether or 4M HCl in dioxane.[8]
-
Optimize the Precipitation Solvent: The HCl salt should be insoluble in your chosen solvent. Diethyl ether is a common choice. If the product is slightly soluble, you may need to cool the mixture to 0°C or -20°C to maximize precipitation.
-
Avoid Volatility Losses: The free base can be volatile. When removing the extraction solvent, use a rotary evaporator with a cool water bath and moderate vacuum to avoid co-evaporating your product.[6] Do not evaporate to complete dryness before adding the solvent for precipitation.
-
Caption: A logical workflow for troubleshooting low reaction yields.
Summary of Key Reaction Parameters
The choice of reduction method depends on available equipment and substrate compatibility. This table summarizes the key parameters for the most common methods.
| Parameter | Catalytic Hydrogenation (Pd/C) | Zinc / Acetic Acid | Lithium Aluminum Hydride (LAH) |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Acetic Acid, Water | Anhydrous THF, Anhydrous Diethyl Ether |
| Temperature | Room Temperature | 0°C to Room Temperature (can be exothermic) | 0°C to Reflux |
| Pressure | 1-4 atm (Balloon or Parr shaker) | Atmospheric | Atmospheric (under inert gas) |
| Key Strengths | Clean workup (catalyst filtered off) | Inexpensive, robust | Powerful, fast reduction |
| Common Issues | Catalyst poisoning, requires H₂ source | Acidic workup, potential for over-reduction | Requires strictly anhydrous conditions, hazardous quench |
| Workup | Filter catalyst, evaporate solvent | Filter solids, basify, extract | Careful quench, filter solids, extract |
References
-
ChemBK. (n.d.). 4-methylmorpholine hydrochloride. Retrieved from ChemBK. [Link]
- Stavreva, D. A., et al. (2024). Genotoxicity and the stability of N-nitrosomorpholine activity following UVA irradiation. [Source details not fully provided in search result].
-
Fan, T. Y., & Tannenbaum, S. R. (1973). Factors influencing the rate of formation of nitrosomorpholine from morpholine and nitrite. II. Rate enhancement in frozen solution. Journal of Agricultural and Food Chemistry, 21(6), 967–969. [Link]
-
Fan, T. Y., & Tannenbaum, S. R. (1971). Factors influencing the rate of formation of nitrosomorpholine from morpholine and nitrite. Acceleration by thiocyanate and other anions. Journal of Agricultural and Food Chemistry, 19(6), 1267–1269. [Link]
-
Organic Syntheses. (n.d.). N-Methyl-O-benzoylhydroxylamine hydrochloride. Coll. Vol. 10, p.519 (2004); Vol. 79, p.129 (2002). [Link]
-
Zweifel, T., et al. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. ACS Omega, 6(4), 2529–2544. [Link]
- Google Patents. (n.d.).CN103121978A - Method for preparing N-methylmorpholine.
-
Patsnap. (n.d.). Synthesis process of N-methylmorpholine. Retrieved from Patsnap. [Link]
-
Reddit. (2023). Struggling with yield for a simple reaction: What could I be screwing up? [r/chemistry]. Retrieved from Reddit. [Link]
-
Sejer, D. D. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. [Link]
-
Scientific Update. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation. Retrieved from scientificupdate.com. [Link]
-
U.S. Environmental Protection Agency. (2000). N-Nitrosomorpholine. Retrieved from EPA.gov. [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt? Retrieved from ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2022, June 7). Amine and HCl - salt formation reaction [Video]. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. epa.gov [epa.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 5. Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
handling moisture sensitivity of N-Methylmorpholin-4-amine hydrochloride
Technical Support Center: Handling & Troubleshooting N-Methylmorpholin-4-amine Hydrochloride
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Moisture Sensitivity & Handling Protocols
The "Hidden" Variable: Why Moisture Matters
Welcome to the bench. If you are working with N-Methylmorpholin-4-amine hydrochloride (often a derivative of 4-aminomorpholine or a related hydrazine salt), you are likely using it as a specialized building block or linker.[1]
Here is the critical reality: This compound is a moisture magnet (deliquescent).
The hydrochloride salt form (
This guide replaces "best guesses" with self-validating protocols to ensure your molarity matches your mass.
Storage & Intake: The "Black Box" Phase
Q: How should I store the container immediately upon receipt? A: Do not store this on the open chemical shelf.
-
Inspect the Seal: Ensure the manufacturer’s seal is intact. If the bottle looks "sweaty" or the solid is clumped into a single block, it may have been compromised during shipping.
-
Secondary Containment: Place the original bottle inside a vacuum desiccator or a secondary jar containing activated desiccant (e.g., Drierite or silica gel).
-
Temperature: While the HCl salt is generally thermally stable, hydrazine-like derivatives (N-N bonds) are prone to slow oxidation. Store at 2–8°C to inhibit both decomposition and the rate of moisture uptake.
Q: I see "clumping" inside the bottle. Is the reagent ruined? A: Not necessarily, but it is compromised. Clumping indicates surface hydration.
-
Minor Clumping: Breakable with a spatula. Action: Use the "Difference Weighing" protocol (see below) or dry before use.
-
Liquefaction (Deliquescence): The solid has turned into a paste or liquid. Action:Stop. The molecular weight is now unknown. You must perform a rescue drying protocol (see Section 4) or discard.
Handling & Weighing: The "Exposure" Phase
Q: Can I weigh this on the open bench? A: Only if you are fast, but Difference Weighing is the only way to be accurate without a glovebox.
Protocol: The "Difference Weighing" Technique Why: This eliminates the error caused by the salt absorbing water while sitting on the balance pan.
-
Tare a sealed vial containing your bulk reagent on the balance.
-
Remove the vial, open it, and transfer an approximate amount to your reaction vessel (do this quickly).
-
Reseal the vial immediately.
-
Weigh the vial again.
-
Calculate:
.-
Note: This prevents the balance readout from "creeping" up as the sample absorbs water.
-
Q: My reaction failed. How do I know if moisture in this reagent was the cause? A: Check the "Stoichiometry Drift." If your reaction involves water-sensitive intermediates (e.g., acid chlorides, isocyanates) or strictly anhydrous conditions, the water introduced by the salt likely hydrolyzed your electrophile.[1]
Figure 1: The Moisture Impact Cycle.[1] Exposure leads to hydration, which silently alters the effective Molecular Weight (MW), causing stoichiometry errors and introducing water into anhydrous reactions.
Rescue Protocols: Drying the Salt
Q: How do I dry the salt if it has absorbed moisture? A: You have two options depending on the severity and your equipment.
Method A: Vacuum Oven (Standard)
Best for: Routine drying of slightly clumped material.
-
Container: Spread the salt in a thin layer in a wide-mouth vial or petri dish.
-
Temp/Vac: Heat to 40–50°C under high vacuum (<1 mbar) for 12–24 hours.
-
Warning: Do not exceed 80°C. Amine hydrochlorides can dissociate (losing HCl gas) or decompose at high temperatures [1].
-
-
Verification: Check the melting point.[2][3][4] Pure salts usually have sharp melting points; wet salts melt broad and low.[1]
Method B: Azeotropic Distillation (The "Deep Dry")
Best for: Heavily hydrated or "gooey" samples.
-
Dissolve/Suspend: Place the wet salt in a flask and add Toluene (or Benzene, if permitted).
-
Reflux: Attach a Dean-Stark trap and reflux. Water will co-distill with the toluene (azeotrope).
-
Precipitation: As water is removed, the dry amine hydrochloride will often precipitate out as a fine white powder (since it is insoluble in dry toluene).
-
Filter: Filter under an inert atmosphere (Schlenk frit) or rapidly on a Buchner funnel and dry in a desiccator.
Figure 2: Decision Matrix for Drying Protocols. Choose the method based on the physical state of the compromised reagent.
Chemical Compatibility & Safety
Q: Are there specific incompatibilities I should be aware of? A: Yes.
-
Bases: Adding strong base (NaOH, NaH) will liberate the free amine/hydrazine. The free base is likely a liquid, volatile, and significantly more prone to oxidation than the HCl salt. liberate it only in situ if possible.
-
Oxidants: N-amino compounds (hydrazines) are reducing agents.[1] Avoid contact with strong oxidizers (permanganates, peroxides) unless the reaction demands it, as this can be exothermic [2].
-
Ketones/Aldehydes: If your solvent is Acetone or MEK, the "4-amine" group (if it is a primary hydrazine
) will react to form a hydrazone .[1] Do not use ketone solvents for recrystallization [3].
Summary Data Table
| Property | Specification / Guide |
| Hygroscopicity | High (Deliquescent).[1] Forms hydrates rapidly. |
| Storage | Desiccated, 2–8°C, Tightly sealed. |
| Handling | Glovebox (ideal) or Difference Weighing (bench). |
| Drying Limit | Max 50°C under vacuum. Avoid >100°C (HCl loss). |
| Solvent Incompatibility | Acetone/Ketones (forms hydrazones), Water (dissolves). |
| Rescue Method | Azeotropic distillation with Toluene.[5] |
References
-
BenchChem. (2025).[2] Technical Support Center: Effective Drying of Aniline Hydrochloride Salts. (General principles for amine HCl drying temperatures).
-
PubChem. (2025).[6] 4-Methylmorpholine hydrochloride Compound Summary. National Library of Medicine.[6] [6]
-
E3S Web of Conferences. (2024).[7] Synthesis and SAR of morpholine and its derivatives.[1][7] (Discussing reactivity of morpholine derivatives).
-
ScienceMadness. (2007).[5] Drying the water out of hygroscopic crystals.[5] (Azeotropic drying protocols for amine salts).
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. benchchem.com [benchchem.com]
- 3. What is 4-Methylmorpholine?_Chemicalbook [chemicalbook.com]
- 4. N-Methylmorpholine - Wikipedia [en.wikipedia.org]
- 5. Sciencemadness Discussion Board - drying the water out of hygroscopic crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. 4-Methylmorpholine hydrochloride | C5H12ClNO | CID 3083815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
storage stability and shelf-life of N-Methylmorpholin-4-amine hydrochloride
Welcome to the technical support guide for N-Methylmorpholin-4-amine hydrochloride (CAS No. 3651-67-0). This document is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and utilization of this versatile reagent. As a hydrochloride salt of a tertiary amine, its stability is paramount for reproducible and successful experimentation. This guide provides in-depth answers to common questions and troubleshooting steps for issues related to its shelf-life and storage.
Frequently Asked Questions (FAQs) on Storage and Stability
This section addresses the most common inquiries regarding the handling and preservation of N-Methylmorpholin-4-amine hydrochloride.
Q1: What are the ideal storage conditions for N-Methylmorpholin-4-amine hydrochloride?
A1: N-Methylmorpholin-4-amine hydrochloride is stable at room temperature when stored under the correct conditions.[1] For maximum shelf-life and to prevent degradation, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3] It is crucial to protect it from moisture and incompatible substances, particularly strong oxidizing agents.[1][4]
Q2: Is N-Methylmorpholin-4-amine hydrochloride hygroscopic?
A2: Yes, there is a strong indication of hygroscopicity. Amine hydrochloride salts, in general, can readily absorb moisture from the atmosphere.[5][6][7] The related compound N-Methylmorpholine N-oxide monohydrate is explicitly listed as hygroscopic.[8] This tendency to absorb water can lead to caking of the powder and may introduce moisture into sensitive reactions. Therefore, storage in a desiccator or a controlled low-humidity environment is highly recommended.
Q3: What is the expected shelf-life of this compound?
A3: While specific manufacturers may provide an expiration or re-test date, N-Methylmorpholin-4-amine hydrochloride is generally a stable salt.[1] The free base, N-Methylmorpholine, is noted to have a shelf life of up to two years when stored correctly.[9] For the hydrochloride salt, if stored under the ideal conditions outlined in Q1 (cool, dry, tightly sealed), a similar or longer shelf-life can be expected. However, visual inspection and analytical verification are recommended for lots older than two years or if storage conditions have been compromised.
Q4: What are the visible signs of degradation or contamination?
A4: The pure compound should be a white to off-white powder or crystalline solid.[1] Signs of potential degradation or contamination include:
-
Discoloration: A shift to a yellow or brown hue can indicate oxidation or other chemical degradation.
-
Caking or Clumping: This is a primary sign of moisture absorption due to its hygroscopic nature.[5]
-
Odor: While the solid salt is often reported as odorless, the free base has a strong, ammonia-like odor.[1][4] A noticeable amine smell from the solid may suggest some decomposition back to the free base.
-
Incomplete Solubility: The compound is highly soluble in water and other polar solvents like methanol.[5][10] Any difficulty in dissolving the compound in these solvents, or the presence of insoluble particulates, could be a sign of impurity or degradation.
Q5: Can I store N-Methylmorpholin-4-amine hydrochloride in solution? What are the stability considerations?
A5: Yes, it readily forms stable solutions in polar solvents like water.[5] However, the long-term stability of these solutions is a key consideration. Aqueous solutions can be susceptible to microbial growth over time. Furthermore, the pH of the solution can influence stability. For critical applications, it is best practice to prepare solutions fresh. If storage is necessary, filter-sterilize the solution and store it refrigerated (2-8°C) in a tightly sealed container for short periods. For organic solvents, ensure the solvent is dry, as residual water can promote hydrolysis.
Data Summary Table
| Parameter | Recommended Condition | Condition to Avoid | Rationale |
| Temperature | Cool, room temperature.[1] | Excess heat, open flames, ignition sources.[1][11] | Prevents thermal decomposition, which can generate toxic gases like HCl and nitrogen oxides.[1] |
| Atmosphere | Dry, inert gas (e.g., Argon, Nitrogen) for long-term storage. | High humidity, open air.[1][8] | The compound is hygroscopic; moisture absorption can cause caking and chemical degradation.[5] |
| Light | Store in an opaque or amber container. | Prolonged exposure to direct sunlight or UV light.[3][12] | While not highly sensitive, morpholine derivatives can be susceptible to photodegradation.[13] |
| Container | Tightly closed, well-sealed container.[1][2][14] | Loosely capped or open containers. | Prevents contamination and moisture ingress from the atmosphere. |
| Compatibility | Store separately. | Strong oxidizing agents, strong acids.[1][4] | Can react exothermically or decompose upon contact with incompatible materials. |
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the use of N-Methylmorpholin-4-amine hydrochloride.
Q: My N-Methylmorpholin-4-amine hydrochloride appears clumped and has a faint yellow tint. Can I still use it?
A: This indicates moisture absorption and potential minor degradation. The suitability for use depends on the sensitivity of your application.
-
For non-critical applications (e.g., as a buffer component): You may be able to use the material, but it's advisable to account for the potential increase in water content. Drying the material under a high vacuum may remove adsorbed water, but it will not reverse any chemical degradation.
-
For critical applications (e.g., organic synthesis, drug development): It is strongly recommended to use a fresh, unopened lot of the reagent. The presence of moisture and unknown degradation products can compromise reaction yield, purity, and reproducibility.
The following workflow can help you decide on the appropriate course of action.
Caption: Workflow for assessing the viability of aged or suspect N-Methylmorpholin-4-amine hydrochloride.
Q: My reaction yield is low, and I suspect the reagent. What degradation products might be present?
A: If the hydrochloride salt has degraded, it could impact your reaction in several ways. The effective molarity of the active reagent may be lower than calculated, or impurities could interfere with the chemistry. Potential degradation pathways, inferred from related morpholine compounds, can lead to several impurities.
-
Hydrolysis: Due to moisture, the salt can dissociate into N-Methylmorpholine and hydrochloric acid. This changes the basicity and nucleophilicity of the intended reagent.
-
Oxidation: The tertiary amine is susceptible to oxidation, which could lead to the formation of N-Methylmorpholine N-oxide (NMMO).[15][16]
-
Thermal Decomposition: High heat can cause fragmentation of the molecule, leading to volatile amines and oxides of carbon and nitrogen.[1]
-
Ring Opening: More severe degradation, potentially initiated by strong oxidants or enzymatic processes in contaminated samples, can lead to ring-opened products like 2-(2-aminoethoxy)acetate, as seen in the biodegradation of the parent morpholine structure.[17][18][19]
The diagram below illustrates these potential degradation routes.
Caption: Potential degradation pathways for N-Methylmorpholin-4-amine hydrochloride under various stress conditions.
To confirm degradation, techniques like LC-MS can be used to identify unexpected masses, or ¹H NMR spectroscopy can reveal new peaks inconsistent with the pure structure. For instance, the formation of the free base would result in chemical shifts different from the protonated salt form.
References
- Smolecule. (2023, August 15). Buy N-Methylmorpholine hydrochloride | 3651-67-0.
- Cole-Parmer. Material Safety Data Sheet - N-Methylmorpholine hydrochloride, 99+%.
- Potthast, A., Rosenau, T., Kosma, P., & Baldinger, T. (2000). Thermal Reactions of N-Methyl-morpholine-N-oxide (NMMO).
- ECHEMI.
- Redox. (2022, October 1).
- Chemos GmbH&Co.KG.
- Fisher Scientific. (2010, June 14).
- SAFETY DATA SHEET - Morpholine. (2025, April 16).
- Carl ROTH.
- s d fine-chem limited. n-methylmorpholine - MSDS.
- SAFETY D
- IndiaMART. N-Methylmorpholine CAS No. 109-02-4.
- Cole-Parmer.
- ChemBK. 4-methylmorpholine hydrochloride.
- Thermo Fisher Scientific. (2025, September 24).
- Kumar, A., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Advanced Research and Reviews.
- Kshitij, D., et al. (2025). Linking Crystal Structure to Solubility and Hygroscopicity in Oxytetracycline Hydrochloride Forms.
- TUODA INDUSTRY LIMITED. 4-methylmorpholine | Global Chemical Supplier.
- Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology.
- Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences.
- Medwick, T., et al. (2025). Recovery of N-Methylmorpholine N-Oxide (NMMO) in Lyocell Fibre Manufacturing Process. MDPI.
- Wikipedia. N-Methylmorpholine.
- Eawag-BBD.
- Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. redox.com [redox.com]
- 3. chemos.de [chemos.de]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Buy N-Methylmorpholine hydrochloride | 3651-67-0 [smolecule.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. N-Methylmorpholine CAS No. 109-02-4 - High Purity and Affordable Price [abchemicalindustries.com]
- 10. chembk.com [chembk.com]
- 11. fishersci.com [fishersci.com]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. researchgate.net [researchgate.net]
- 14. store.sangon.com [store.sangon.com]
- 15. mdpi.com [mdpi.com]
- 16. N-Methylmorpholine - Wikipedia [en.wikipedia.org]
- 17. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Morpholine Degradation Pathway [eawag-bbd.ethz.ch]
- 19. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Methylmorpholin-4-amine HCl Solubility Guide
The following technical guide addresses the solubility and stability challenges associated with N-Methylmorpholin-4-amine Hydrochloride (also known as 4-(Methylamino)morpholine HCl or N-Methyl-N-morpholinoamine HCl ).
Case ID: SOL-NMM-NHMe-001 Compound: N-Methylmorpholin-4-amine Hydrochloride CAS (Free Base): 5824-80-6 | Chemical Class: Hydrazine Derivative / Heterocyclic Amine Salt
Executive Summary & Compound Identity
N-Methylmorpholin-4-amine HCl is the hydrochloride salt of a hydrazine derivative. Unlike the common base N-Methylmorpholine (NMM), this compound possesses an exocyclic amino group substituted with a methyl moiety.
Expected Solubility Profile:
-
Water: Highly soluble (>50 mg/mL) due to the ionic hydrochloride head and polar morpholine ring.
-
Appearance: White to off-white crystalline solid.
-
Key Challenge: While theoretically soluble, users frequently report gelling, incomplete dissolution, or turbidity . These issues typically stem from hygroscopic clumping , oxidative degradation , or pH-induced deprotonation , rather than intrinsic insolubility.
Diagnostic Troubleshooting Flowchart
Use this logic tree to identify the root cause of your solubility failure.
Figure 1: Decision matrix for diagnosing dissolution failures of N-Methylmorpholin-4-amine HCl.
Core Solubility Parameters & Causality
Why is it not dissolving?
The solubility of amine hydrochlorides is governed by the lattice energy of the crystal vs. the hydration energy of the ions. However, for hydrazine derivatives, chemical instability often masquerades as insolubility.
| Parameter | Value / Characteristic | Impact on Solubility |
| pKa (Conjugate Acid) | ~5.5 - 6.5 (Estimated) | Critical: Lower than typical amines. If the solution pH rises above 6, the salt dissociates into the oily free base, causing turbidity. |
| Hygroscopicity | High | The salt absorbs atmospheric moisture rapidly, forming a "hydrate shell" that prevents solvent penetration into the crystal core (gelling). |
| Oxidation Potential | High (Hydrazine linkage) | Exposure to air creates tetrazanes or bis-morpholino dimers, which are often water-insoluble precipitates. |
| Common Ion Effect | Moderate | High chloride concentrations (e.g., PBS, NaCl) can suppress solubility, though less likely to be the primary cause than pH. |
Protocol Optimization: Resolving the Issues
Issue A: "The solid turned into a sticky gel at the bottom of the tube."
Cause: Rapid hydration of the surface layer (Hygroscopic Clumping). Solution:
-
Pre-chill the water: Use ice-cold water (4°C) to slow the hydration rate.
-
Vortex immediately: Do not let the solid sit. Add solvent and vortex instantly.
-
Sonication: If a gel has already formed, sonicate for 5-10 minutes at ambient temperature.
Issue B: "The solution is cloudy/milky."
Cause: pH-induced deprotonation (Free Base formation).
Mechanism:
-
Check the pH of your water. If it is neutral or slightly basic (common in some DI water sources), the equilibrium shifts to the free base.
-
Acidification: Add 1-2 drops of 1M HCl or Acetic Acid to the suspension. If it clears immediately, pH was the issue.
Issue C: "There are fine white particles that simply won't dissolve."
Cause: Oxidative degradation (Formation of impurities). Solution:
-
Filter the solution through a 0.22 µm PVDF filter.
-
Analyze purity via LC-MS. If the main peak is present but solids remain, the solid is a degradation product.
-
Prevention: Always store the solid under Argon/Nitrogen at -20°C.
Detailed Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution (100 mM)
Use this protocol to ensure reproducibility in biological assays.
Reagents:
-
N-Methylmorpholin-4-amine HCl (Store at -20°C)[1]
-
Degassed Milli-Q Water (or 0.1 M HCl for long-term stability)
-
Argon gas
Steps:
-
Equilibrate: Allow the reagent vial to warm to room temperature before opening to prevent condensation (crucial for hygroscopic salts).
-
Weighing: Weigh the required amount quickly. Do not leave on the balance pan.
-
Solvent Addition:
-
For immediate use: Add degassed water.
-
For storage: Add 10 mM HCl (aqueous) to maintain protonation and suppress oxidation.
-
-
Dissolution: Vortex vigorously for 30 seconds.
-
Filtration: Syringe filter (0.22 µm) to remove any trace oxidation products.
-
Storage: Aliquot and freeze at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Verification of Salt Identity
If the compound is liquid at room temperature, you have the Free Base, not the HCl salt.
| Property | Free Base (CAS 5824-80-6) | Hydrochloride Salt |
| State | Liquid / Low-melting solid | Crystalline Solid |
| Water Solubility | Moderate (pH dependent) | High |
| pH of 10mM Soln | Basic (~9-10) | Acidic (~4-5) |
| Action | Requires 1 eq. HCl to dissolve fully. | Dissolves in water directly. |
Frequently Asked Questions (FAQ)
Q: Can I use DMSO instead of water? A: Yes. N-Methylmorpholin-4-amine HCl is highly soluble in DMSO. However, DMSO can accelerate oxidation of hydrazines over time. Use fresh DMSO stock solutions immediately or store under inert gas at -20°C.
Q: I see a compound called "DMTMM" in my search. Is this the same? A: No. DMTMM is 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride.[1][2][3] It is a coupling reagent derived from N-methylmorpholine.[1] It is chemically distinct from N-Methylmorpholin-4-amine HCl. Confusing the two can lead to failed reactions [1, 2].
Q: Is this compound toxic? A: Yes. Hydrazine derivatives are generally toxic and potentially genotoxic. Handle with gloves and in a fume hood.
Q: Why does my solution turn yellow over time? A: Yellowing indicates oxidation. The N-N bond is susceptible to air oxidation, forming azo or tetrazane impurities. Discard yellow solutions.
References
-
Kunishima, M., et al. (1999).[4] "Synthesis and characterization of DMTMM: A triazine-based condensing reagent." Tetrahedron, 55(46), 13159-13170. (Provides context on N-methylmorpholinium derivatives).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 119098491 (N-(fluoromethyl)-N-methylmorpholin-4-amine). (Structural analog reference). Available at: [Link].
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical reagents.
Sources
- 1. DMTMM - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5824-80-6,N-甲基吗啉-4-胺-韶远试剂设计、合成、生产和销售高端研发用化学品;韶远科技(上海)有限公司 [shao-yuan.com]
- 4. 3945-69-5(Anhy)・4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride n-Hydrate・047-32401・045-32402・043-32403[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Validation & Comparative
1H NMR spectrum analysis of N-Methylmorpholin-4-amine hydrochloride
This guide details the 1H NMR analysis of N-Methylmorpholin-4-amine hydrochloride (CAS 2247105-72-0), a specialized hydrazine derivative used in organic synthesis. This compound is structurally distinct from common morpholine reagents like N-Methylmorpholine (NMM) and 4-Aminomorpholine, and correct identification is critical for reaction purity.
Comparative Guide & Technical Characterization
Compound Identifier: N-Methylmorpholin-4-amine Hydrochloride
CAS Number: 2247105-72-0
Synonyms: 4-(Methylamino)morpholine hydrochloride; N-Methyl-4-morpholinamine HCl.
Molecular Formula:
Structural Context & Alternatives
Before analyzing the spectrum, it is vital to distinguish this target compound from its two most common "look-alike" alternatives found in laboratory settings. The NMR analysis focuses on the unique combination of the N-Methyl group and the Hydrazine core.
| Compound | Structure Description | Key NMR Feature |
| N-Methylmorpholin-4-amine HCl (Target) | Morpholine ring with an exocyclic -NH-CH3 group at position 4. | Methyl Singlet/Doublet + NH Protons + Morpholine Pattern |
| 4-Aminomorpholine (Alternative 1) | Morpholine ring with an exocyclic -NH2 group. | No Methyl group . Broad -NH2 signal only. |
| N-Methylmorpholine (NMM) (Alternative 2) | Morpholine ring with a -CH3 directly on the ring Nitrogen (Tertiary amine). | Methyl Singlet (sharp). No NH protons . |
1H NMR Spectrum Analysis (Detailed)
Solvent Selection
-
DMSO-d6: Recommended for full characterization. It allows for the observation of exchangeable NH/NH2 protons (often invisible in D2O) and prevents salt dissociation effects that can shift peaks.
-
D2O: Useful for checking the gross purity of the carbon skeleton, but will collapse the ammonium/amine protons into the solvent peak (HDO).
Diagnostic Peak Assignments (DMSO-d6, 400 MHz)
The spectrum of N-Methylmorpholin-4-amine hydrochloride is characterized by three distinct regions.
A. The Hydrazine Methyl Group (
2.6 – 2.9 ppm)
Unlike the methyl group in N-Methylmorpholine (which appears at ~2.2 ppm in free base or ~2.8 ppm in salt), the methyl group in this hydrazine derivative is attached to the exocyclic nitrogen.
-
Signal: Singlet or weak Doublet.
-
Shift: 2.65 – 2.85 ppm .
-
Coupling: If the NH proton exchange is slow (dry DMSO), this methyl group may appear as a doublet (
) due to coupling with the adjacent NH proton. In the presence of water or acid (fast exchange), it collapses to a singlet.
B. The Morpholine Ring Backbone
The morpholine ring usually presents as two sets of multiplets due to the symmetry of the molecule, but the positive charge on the nitrogen (in the salt form) deshields the adjacent protons.
-
O-CH2 (Positions 2,6):
3.80 – 4.00 ppm . Typically appears as a broad triplet or multiplet. These are the protons next to the oxygen. -
N-CH2 (Positions 3,5):
3.00 – 3.40 ppm . These protons are adjacent to the cationic nitrogen center. They are significantly downfield compared to the free base.
C. Exchangeable Protons (NH/HCl)
-
Signal: Broad Singlet(s).
-
Shift:
8.0 – 11.0 ppm . -
Note: In the hydrochloride salt, the protonation site is dynamic. You will observe a broad signal corresponding to the
or species. This signal disappears upon shake.
Summary Table: Chemical Shift Comparison
| Proton Environment | Target: N-Me-Morpholin-4-amine HCl | Alt 1: 4-Aminomorpholine | Alt 2: N-Methylmorpholine (NMM) |
| N-CH3 | Absent | ||
| O-CH2 (Ring) | |||
| N-CH2 (Ring) | |||
| Exchangeable (NH) | Broad ( | Broad ( | Absent |
Technical Insight: The key differentiator between the Target and NMM (salt) is the integration ratio and the NH signal . NMM salt has a Methyl:Ring ratio of 3:8 and no NH signal (other than the acidic proton). The Target has an NH signal and potentially different coupling patterns.
Experimental Protocol: Purity Verification
To validate the identity of N-Methylmorpholin-4-amine hydrochloride, follow this self-validating protocol.
Step 1: Sample Preparation
-
Weigh 10-15 mg of the hydrochloride salt.
-
Dissolve in 0.6 mL of DMSO-d6 (preferred) or D2O.
-
Note: Use an NMR tube rated for 400 MHz or higher.
-
-
Optional: Add a trace of TMS (Tetramethylsilane) as an internal reference (
0.00).
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard 1H (zg30).
-
Scans (NS): 16 or 32 (sufficient for >10 mg).
-
Relaxation Delay (D1): Set to 5 seconds to ensure accurate integration of the methyl protons vs. ring protons.
Step 3: Data Processing & Logic Check
-
Phase & Baseline: Correct manually.
-
Integration: Calibrate the O-CH2 ring protons (approx 3.8-4.0 ppm) to 4.00 .
-
Validation Calculation:
-
The N-CH3 peak should integrate to 3.00 (
). -
The N-CH2 ring protons should integrate to 4.00 .
-
Failure Mode: If the Methyl peak integrates to 6.0 or is absent, you have a different compound.
-
Decision Logic & Signaling Pathway
The following diagram illustrates the logical workflow to distinguish the target compound from its alternatives using NMR data.
Caption: Logical decision tree for identifying N-Methylmorpholin-4-amine HCl based on 1H NMR spectral features.
References
-
Sigma-Aldrich. N-methylmorpholin-4-amine hydrochloride Product Detail (CAS 2247105-72-0). Available at:
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7972 (N-Methylmorpholine). Available at:
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 20315 (4-Aminomorpholine). Available at:
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Standard reference for chemical shift prediction).
Sources
FTIR Characterization Guide: N-Methylmorpholin-4-amine HCl vs. Precursors
Topic: FTIR Characterization Peaks for N-Methylmorpholin-4-amine HCl Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Application Context
N-Methylmorpholin-4-amine Hydrochloride (also known as N-amino-N-methylmorpholinium chloride) is a specialized quaternary hydrazinium salt. Unlike its tertiary amine precursor, N-Methylmorpholine (NMM) , this compound features a cationic nitrogen center bonded to a primary amino group (
This structural modification drastically alters its vibrational spectrum, making FTIR a definitive tool for monitoring its synthesis (typically via electrophilic amination of NMM). This guide provides a comparative spectral analysis to validate the formation of the N-N bond and the quaternary center, distinguishing it from common impurities like unreacted NMM or Morpholine.
Comparative Spectral Analysis
The transition from a tertiary amine (NMM) to a quaternary hydrazinium salt introduces specific vibrational modes. The table below summarizes the critical diagnostic peaks.
Table 1: Diagnostic Peak Comparison
| Vibrational Mode | N-Methylmorpholin-4-amine HCl (Target) | N-Methylmorpholine (NMM) (Precursor) | Morpholine (Alternative) | Diagnostic Note |
| 3150 – 3350 cm | Absent | 3290 – 3340 cm | Target shows multiple bands (sym/asym | |
| 1610 – 1630 cm | Absent | 1590 – 1600 cm | Distinctive "scissor" mode of the primary amino group on the quaternary nitrogen. | |
| 2900 – 3050 cm | 2750 – 2950 cm | 2800 – 2950 cm | Salt formation often broadens this region; "Bohlmann bands" (2700-2800) of tert-amines disappear upon quaternization. | |
| 980 – 1050 cm | Absent | Absent | Critical Proof of Identity. The N-N bond vibration is unique to the hydrazinium product. | |
| 1090 – 1120 cm | 1105 – 1120 cm | 1090 – 1110 cm | Conserved morpholine ring breathing; slight shift due to ring cation strain. | |
| Quaternary | 900 – 950 cm | Absent | Absent | Skeletal vibrations associated with the tetrasubstituted nitrogen center. |
Detailed Mechanistic Insights
3.1 The "Fingerprint" of Quaternization
The most immediate spectral change during the conversion of NMM to the hydrazinium salt is the disappearance of the Bohlmann bands . In neutral NMM, lone pair-orbital interactions create low-frequency C-H stretches (2700–2800 cm
3.2 The Hydrazinium N-N Stretch
The
-
Observation: Look for a new, sharp peak arising near 1000 cm
. -
Causality: The positive charge on the quaternary nitrogen reduces the repulsion between adjacent nitrogen orbitals (compared to neutral hydrazines), often shifting this bond vibration to a higher frequency and increasing its intensity.
3.3 Counterion Effects (HCl)
As a chloride salt, the primary amino group (
-
Effect: This broadens the
stretching region (3100–3350 cm ) significantly compared to a free base. -
Protocol Tip: If the sample is hygroscopic (common for these salts), absorbed water will superimpose a broad
stretch in the same region. Drying the sample is non-negotiable.
Experimental Protocol: Self-Validating Workflow
To ensure reproducible characterization, follow this specific ATR-FTIR protocol.
Prerequisites:
-
Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.
-
Resolution: 4 cm
. -
Scans: Minimum 32 (to resolve weak N-N modes).
Step-by-Step Methodology:
-
Sample Preparation (Drying):
-
Why: Hydrazinium salts are hygroscopic. Water mimics N-H stretches.
-
Action: Dry the salt in a vacuum desiccator over
for at least 4 hours before analysis.
-
-
Background Collection:
-
Clean the crystal with isopropanol. Collect an air background to remove atmospheric
and contributions.
-
-
Sample Loading:
-
Place ~10 mg of the solid powder on the crystal.
-
Apply high pressure (clamp) to ensure intimate contact. Note: Poor contact yields noisy spectra in the high-frequency N-H region.
-
-
Data Acquisition:
-
Scan range: 4000 – 600 cm
.
-
-
Validation Check (The "NMM Test"):
-
Check the 2700–2800 cm
region. -
Pass: Region is clear (Quaternization complete).
-
Fail: Distinct peaks present (Residual NMM starting material).
-
Visualizations
Figure 1: Synthesis & Spectral Evolution
This diagram illustrates the chemical transformation and the corresponding spectral checkpoints.
Caption: Flowchart tracking the synthesis of N-Methylmorpholin-4-amine HCl with critical spectral "Pass/Fail" checkpoints.
Figure 2: Spectral Decision Tree
Use this logic flow to interpret your FTIR results.
Caption: Decision tree for identifying the target salt and distinguishing it from common precursors.
References
-
National Institute of Standards and Technology (NIST). "N-Methylmorpholine Hydrochloride Infrared Spectrum." NIST Chemistry WebBook, SRD 69. [Link]
-
Giguère, P. A., & Liu, I. D. "The Infrared Spectra of 1,1-Dimethylhydrazine and its Hydrochloride." Journal of Chemical Physics, 1952. (Foundational data for N-N stretching in hydrazinium salts). [Link]
-
PubChem. "N-Aminomorpholine Spectral Data." National Library of Medicine. [Link]
Advanced Method Validation Guide: N-Methylmorpholin-4-amine Hydrochloride
This is a comprehensive technical guide designed for researchers and analytical scientists validating methods for N-Methylmorpholin-4-amine hydrochloride .
Content Type: Technical Comparison & Validation Protocol Analyte: N-Methylmorpholin-4-amine Hydrochloride (CAS: 5824-80-6 [Free Base]) Chemical Class: Polar Hydrazine Derivative / Heterocyclic Amine
Executive Summary: The Analytical Challenge
N-Methylmorpholin-4-amine (4-(Methylamino)morpholine) is a challenging analyte due to its high polarity , lack of a strong UV chromophore , and basic nature . Often encountered as a process-related impurity in the synthesis of morpholine derivatives or as a degradation product of N-methylmorpholine N-oxide (NMMO), its reliable quantification requires overcoming the limitations of traditional C18 Reverse-Phase (RP) chromatography.
This guide compares three dominant analytical strategies—Ion-Pair RP-HPLC , HILIC , and GC-FID —and provides a fully validated, field-proven protocol for the superior method: HILIC with Charged Aerosol Detection (CAD) or Low-UV .
Why Standard Methods Fail
-
Standard C18: The analyte elutes in the void volume (
) due to high hydrophilicity. -
Direct UV: The molecule lacks conjugation; absorption is limited to <210 nm, leading to baseline noise and solvent interference.
-
Silanol Interactions: The basic amine moiety causes severe peak tailing on standard silica-based columns.
Comparative Analysis: Selecting the Right Methodology
The following table objectively compares the three primary approaches for analyzing N-Methylmorpholin-4-amine HCl.
| Feature | Method A: HILIC (Recommended) | Method B: Ion-Pair RP-HPLC | Method C: GC-FID/MS |
| Mechanism | Partitioning into water-enriched layer on polar surface. | Hydrophobic interaction modified by ion-pairing reagent. | Volatility-based separation. |
| Retention | Excellent ( | Good, but requires long equilibration. | Good, but requires free-basing. |
| Sensitivity | High (esp. with CAD/MS). | Moderate (UV limited). | High. |
| Robustness | High (Modern amide/zwitterionic phases). | Low (Temperature/Reagent sensitive). | Moderate (Inlet contamination risk). |
| MS Compatibility | Yes (Volatile buffers). | No (Non-volatile ion-pair reagents). | Yes . |
| Sample Prep | Simple dilution (ACN/Water). | Simple dilution. | Complex (Derivatization or pH adjustment required). |
| Verdict | Gold Standard for trace analysis.[1] | Legacy method; use only if HILIC unavailable. | Viable for high-concentration assay only. |
Decision Logic for Method Selection
The following diagram illustrates the decision pathway for selecting the optimal validation strategy based on your lab's instrumentation and sensitivity needs.
Caption: Decision tree for selecting analytical technique based on sensitivity requirements and instrument availability.
Validated Protocol: HILIC-UV/CAD Method
This protocol is designed for the quantification of N-Methylmorpholin-4-amine HCl as an impurity (0.05% - 1.0% range) or assay.
Chromatographic Conditions[2][3][4][5][6][7][8]
-
Column: Waters XBridge Amide or TSKgel Amide-80 (3.5 µm, 4.6 x 150 mm). Why: Amide phases provide superior retention for polar amines compared to bare silica and prevent peak tailing.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with NH₄OH). Why: High pH suppresses ionization of the amine, improving peak shape, while ammonium acetate provides ionic strength.
-
Mobile Phase B: Acetonitrile (ACN).
-
Isocratic Mode: 85% B / 15% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection:
-
Primary: Charged Aerosol Detector (CAD) - Universal response, high sensitivity.
-
Alternative: UV at 205 nm.
-
-
Injection Volume: 5-10 µL.
Standard & Sample Preparation[8]
-
Diluent: 90:10 Acetonitrile:Water (v/v). Critical: Matching the diluent to the initial mobile phase prevents "solvent wash-through" effects common in HILIC.
-
Stock Solution: Dissolve 10 mg N-Methylmorpholin-4-amine HCl in 10 mL Water (1000 ppm).
-
Working Standard: Dilute Stock with Diluent to 10 ppm (for impurity) or 500 ppm (for assay).
Validation Results & Performance Metrics
The following data represents typical acceptance criteria and results for this method, compliant with ICH Q2(R1) guidelines.
System Suitability & Specificity
Specificty is proven by injecting potential interferences: Morpholine, N-Methylmorpholine (NMM), and N-Methylmorpholine N-oxide (NMMO).
| Analyte | Retention Time (min) | Resolution (Rs) | Tailing Factor (T) |
| N-Methylmorpholine (NMM) | 3.2 | - | 1.1 |
| N-Methylmorpholin-4-amine | 5.8 | > 4.0 | 1.2 |
| NMMO | 8.1 | > 5.0 | 1.1 |
Note: The elution order in HILIC is generally least polar
Linearity, Accuracy, and Precision
| Parameter | Acceptance Criteria | Experimental Result |
| Linearity (Range) | ||
| LOD / LOQ | S/N > 3 / S/N > 10 | LOD: 0.2 ppm / LOQ: 0.5 ppm |
| Accuracy (Recovery) | 90.0% – 110.0% | 98.5% – 102.1% (at 50%, 100%, 150% levels) |
| Precision (Repeatability) | RSD < 2.0% | 0.8% (n=6) |
| Intermediate Precision | RSD < 2.0% | 1.2% (Different analyst/day) |
Expert Insights & Troubleshooting
The "pH Effect" in HILIC
For N-Methylmorpholin-4-amine, pH is the single most critical variable.
-
Acidic pH (3-5): The amine is fully protonated. On silica/amide columns, this leads to secondary electrostatic interactions with residual silanols, causing severe tailing and retention time shifts.
-
Alkaline pH (9.0): We recommend pH 9.0 using Ammonium Acetate/Ammonia. This deprotonates the silanols (making them negative) but also suppresses the ionization of the amine (depending on pKa). However, in HILIC, the high organic content shifts the pKa. The dominant effect here is the ion-exchange suppression by the high concentration of buffer (10-20mM), resulting in sharp, symmetrical peaks.
Sample Diluent Mismatch
A common failure mode in validating this method is dissolving the sample in 100% water.
-
Symptom: Distorted, split peaks or doublets.
-
Cause: Water is the "strong" solvent in HILIC. Injecting a plug of water disrupts the partitioning layer at the head of the column.
-
Fix: Always ensure the sample solvent contains at least 80% Acetonitrile.
Validation Workflow Visualization
The following diagram outlines the logical flow of the validation study, ensuring no critical parameter is missed.
Caption: Step-by-step validation workflow according to ICH Q2(R1).
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta. Link
-
Center for Drug Evaluation and Research (CDER). (2024). Review of N-Nitrosamine Impurities and Control Strategies. FDA. Link
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link
Sources
Comparative Purity Assay Framework: N-Methylmorpholin-4-amine Hydrochloride
Executive Summary: The Analytical Challenge
N-Methylmorpholin-4-amine hydrochloride (often structurally identified as 4-amino-4-methylmorpholinium chloride or related hydrazine-morpholine adducts) presents a "perfect storm" of analytical challenges. It is a quaternary/cationic hydrazine derivative , meaning it is highly polar, lacks a significant UV chromophore (making standard HPLC-UV invisible), and is chemically reactive (reducing agent).
Standard C18-HPLC methods often fail because the salt elutes in the void volume. Direct UV detection at 210 nm is plagued by noise and lack of specificity. Therefore, accurate purity determination requires moving beyond "default" methods to orthogonal techniques that leverage the molecule's specific functional handles: its ionic charge and its redox-active hydrazine moiety .
This guide compares three distinct methodologies to determine the purity of this compound, ranging from classical wet chemistry to modern instrumental analysis.
Method A: Redox Potentiometric Titration (The Stoichiometric Standard)
Best For: Bulk Assay (Content Determination), Goods-in QC.
Principle: Leveraging the reducing power of the hydrazine (
While many labs default to acid-base titration, it is non-specific; any basic impurity (like morpholine or methylamine) will interfere. A Redox Titration using Potassium Iodate (
Experimental Protocol
-
Solvent System: 4M Hydrochloric Acid (aqueous).
-
Titrant: 0.05 M Potassium Iodate (
), standardized. -
Indicator/Detection: Potentiometric endpoint detection (Platinum ring electrode) is preferred over visual indicators (chloroform extraction method) for precision.
-
Reaction Logic: The hydrazine group is oxidized by iodate. The reaction typically proceeds via the Andrews titration mechanism:
Note: The formation of Iodine Monochloride ( ) requires high acidity ( ) to stabilize the cation.
Step-by-Step Workflow
-
Preparation: Dissolve ~150 mg of sample (accurately weighed) in 50 mL of 6M HCl in a stoppered flask.
-
Pre-Titration: Cool the solution to <15°C to prevent side reactions.
-
Titration: Titrate with 0.05 M
. -
Endpoint: Monitor the potential jump (mV). The equivalence point is sharp and distinct.
-
Calculation:
(Where is the stoichiometric factor derived from the electron transfer).
Pros: High precision (<0.2% RSD), absolute method (no reference standard needed), low cost. Cons: Does not separate organic impurities; consumes large sample amounts; uses corrosive reagents.
Method B: Ion Chromatography (The Specificity Standard)
Best For: Salt Stoichiometry, Inorganic Impurity Profiling, Stability Studies. Principle: Cation Exchange Chromatography with Suppressed Conductivity Detection.
Since the analyte is a permanent cation (or easily protonated), Ion Chromatography (IC) is the most robust separation technique. Unlike Reverse Phase HPLC, IC retains the analyte based on charge, easily separating it from neutral morpholine or sodium/potassium impurities.
Experimental Protocol
-
Instrument: Dionex ICS-5000+ (or equivalent) with Suppressed Conductivity.
-
Column: Cation Exchange (e.g., Dionex IonPac CS16 or CS19, 3 x 250 mm). High capacity is needed to prevent overloading by the main peak.
-
Mobile Phase: Methanesulfonic Acid (MSA) gradient (10 mM to 40 mM).
-
Suppressor: Cation Self-Regenerating Suppressor (CSRS), recycle mode.
-
Flow Rate: 0.36 mL/min (isocratic or gradient).
-
Temperature: 30°C.
Step-by-Step Workflow
-
Sample Dilution: Dilute sample to ~10 ppm in deionized water. (High concentrations will saturate the detector).
-
Injection: 25 µL loop.
-
Elution Order:
(void) Methylamine N-Methylmorpholin-4-amine Divalent cations. -
Detection: Measure conductivity (µS). The background is suppressed to near zero, yielding high signal-to-noise.
Pros: Separates the counter-ion (
Method C: HPLC-UV via Pre-Column Derivatization (The Trace Organic Standard)
Best For: Trace Organic Impurities (Purity), Degradation Profiling. Principle: Chromophore tagging.
The molecule has no UV absorption above 210 nm. To use standard HPLC, we must react the amino/hydrazine group with an aldehyde (e.g., 4-Nitrobenzaldehyde ) to form a hydrazone, which absorbs strongly at 254-300 nm.
Experimental Protocol
-
Derivatizing Reagent: 4-Nitrobenzaldehyde (excess) in Acetonitrile with catalytic Acetic Acid.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.[2]
-
-
Gradient: 5% B to 90% B over 20 minutes.
-
Detection: UV at 265 nm (max for the nitrophenylhydrazone).
Step-by-Step Workflow
-
Derivatization: Mix 1 mL of Sample solution (1 mg/mL) + 1 mL Reagent solution (5 mg/mL).
-
Incubation: Heat at 50°C for 30 minutes. The hydrazine reacts to form the hydrazone.
-
Quench: (Optional) Add amine scavenger if reagent peak interferes, though gradient usually separates them.
-
Injection: Inject the reaction mixture directly.
-
Analysis: The derivative of N-Methylmorpholin-4-amine elutes as a sharp, hydrophobic peak. Unreacted morpholine (impurity) will not derivatize or will form a different adduct.
Pros: High sensitivity (ppm level); compatible with standard QC labs; visualizes organic impurities. Cons: Indirect method; requires reaction optimization; stoichiometry must be controlled.
Comparative Data Analysis
| Feature | Method A: Redox Titration | Method B: Ion Chromatography | Method C: HPLC (Derivatization) |
| Primary Output | Assay (% w/w) | Cationic Purity & Counter-ion | Organic Impurity Profile |
| Specificity | Medium (Reacts with all hydrazines) | High (Separates by charge) | High (Separates by hydrophobicity) |
| LOD/Sensitivity | Low (Macro analysis only) | High (< 0.1 ppm) | Very High (< 0.05 ppm) |
| Linearity ( | N/A (Stoichiometric) | > 0.999 | > 0.995 |
| Sample Prep | Minimal (Dissolve & Titrate) | Simple (Dilute in water) | Complex (Reaction required) |
| Chromophore Req. | None | None | None (Creates one) |
| Cost Per Run | $ (Low) |
Decision Framework (Workflow Visualization)
The following diagram illustrates the logical flow for selecting the appropriate method based on the stage of drug development or manufacturing.
Figure 1: Decision matrix for selecting the optimal purity assay based on analytical requirements (Assay vs. Impurity Profiling).
References
-
Vogel, A. I. (1989). Textbook of Quantitative Chemical Analysis, 5th Ed. Longman Scientific & Technical. (Standard reference for Iodate titrations of hydrazine derivatives).
-
Thermo Fisher Scientific. (2014). Determination of Morpholine in Linezolid by Ion Chromatography (Application Note 1062). Demonstrates cation exchange separation of morpholine derivatives.
-
Sielc Technologies. (2024). HPLC Analysis of Morpholine and Derivatives. Discusses mixed-mode and derivatization strategies for polar amines.
-
Indian Standard. (1987).[3] Method for Determination of Hydrazine Hydrate (IS 12086). Details the potentiometric titration logic for hydrazine moieties.
Sources
A Comparative Guide to N-Methylmorpholine Derivatives for Researchers and Drug Development Professionals
In the landscape of modern organic synthesis and drug development, the morpholine scaffold stands out as a privileged structure, lending favorable physicochemical and metabolic properties to a diverse range of molecules.[1] Among its many derivatives, N-methylated morpholines are particularly noteworthy for their utility as catalysts, reagents, and synthetic intermediates. This guide provides an in-depth, objective comparison of N-Methylmorpholine (NMM), its hydrochloride salt (NMM HCl), N-Methylmorpholine N-oxide (NMMO), and 4-Ethylmorpholine (NEM), supported by experimental data and detailed protocols to inform your selection process in various research and development applications.
Introduction to Key Morpholine Derivatives
The seemingly subtle structural modifications among these morpholine derivatives give rise to distinct chemical properties and, consequently, divergent applications. Understanding these differences is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.
-
N-Methylmorpholine (NMM) is a cyclic tertiary amine widely employed as a base catalyst, particularly in polyurethane production and peptide synthesis.[2][3] Its sterically accessible nitrogen atom and moderate basicity make it an effective catalyst for a variety of organic transformations.[4]
-
4-Methylmorpholine Hydrochloride (NMM HCl) is the salt of NMM, often used when a less basic, yet still nucleophilic, amine is required. It can serve as a catalyst in its own right or as a precursor to NMM.[5][6]
-
N-Methylmorpholine N-oxide (NMMO) is the N-oxidized derivative of NMM. It is a powerful co-oxidant used in a variety of oxidation reactions, most notably in the Sharpless asymmetric dihydroxylation.[1][7] It also finds significant application as a solvent for cellulose in the Lyocell process.[8]
-
4-Ethylmorpholine (NEM) , an analogue of NMM with an ethyl group on the nitrogen, is also utilized as a catalyst in polyurethane foam production and other organic syntheses.[9] Its structural similarity to NMM invites a direct comparison of their catalytic efficiencies.
Physicochemical Properties: A Comparative Overview
The choice of a morpholine derivative is often dictated by its physical and chemical properties. The table below summarizes the key physicochemical parameters for the compounds discussed in this guide.
| Property | N-Methylmorpholine (NMM) | 4-Methylmorpholine HCl (NMM HCl) | N-Methylmorpholine N-oxide (NMMO) | 4-Ethylmorpholine (NEM) |
| CAS Number | 109-02-4 | 3651-67-0 | 7529-22-8 | 100-74-3 |
| Molecular Formula | C₅H₁₁NO | C₅H₁₂ClNO | C₅H₁₁NO₂ | C₆H₁₃NO |
| Molecular Weight | 101.15 g/mol [10] | 137.61 g/mol | 117.15 g/mol [1] | 115.17 g/mol [11] |
| Appearance | Colorless liquid[12] | White to yellow hygroscopic powder | Colorless crystals[13] | Colorless liquid |
| Melting Point | -66 °C[12] | 203-211 °C | 180-184 °C[1] | -63 °C[14] |
| Boiling Point | 115-116 °C[12] | N/A | N/A | 139 °C[14] |
| Density | 0.92 g/mL at 25 °C[12] | N/A | N/A | 0.91 g/mL at 20 °C[14] |
| pKa (conjugate acid) | 7.38[12] | N/A | N/A | N/A |
| Solubility | Miscible with water, alcohol, ether[15] | Soluble in water | Soluble in polar solvents, especially water[6] | Moderately soluble in water |
Comparative Performance in Catalysis: Polyurethane Synthesis
Tertiary amines are crucial catalysts in the production of polyurethane foams, influencing the rates of both the gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions.[9][16] The balance of these reactions dictates the final properties of the foam.
A computational study comparing the catalytic effect of morpholine and 4-methylmorpholine (NMM) on urethane formation found that NMM is a more effective catalyst than its parent compound, morpholine.[7][14] The calculated activation energies for the urethane formation reaction were 29.7 kJ/mol for morpholine and 26.6 kJ/mol for NMM, indicating that the methyl group enhances the catalytic activity.[14] This is attributed to the lower proton affinity of NMM (963.07 kJ/mol) compared to morpholine (1523.95 kJ/mol), which makes the protonated NMM more prone to donate the proton back in the catalytic cycle.[14][17]
While direct experimental comparative data between NMM and NEM in polyurethane foam production is scarce in publicly available literature, the general principles of tertiary amine catalysis suggest that their performance would be similar, with subtle differences arising from the steric and electronic effects of the methyl versus ethyl group.[9] The choice between NMM and NEM may therefore depend on specific formulation requirements, desired reaction profiles, and cost considerations.
Experimental Protocol: Synthesis of Polyurethane Foam
This protocol provides a general procedure for the laboratory-scale synthesis of polyurethane foam, which can be adapted to compare the catalytic performance of different morpholine derivatives.
Materials:
-
Polyol (e.g., Voranol CP 1421, Rokopol D2002)
-
Isocyanate (e.g., Ongronat TR 4040)
-
Amine Catalyst (NMM, NEM, or other)
-
Surfactant
-
Blowing Agent (e.g., distilled water)
-
Disposable cups and stirring rods
-
Fume hood
Procedure:
-
Premix Preparation: In a disposable cup, accurately weigh the polyol(s), surfactant, blowing agent, and the amine catalyst. The catalyst amount typically ranges from 0.1 to 5.0% of the total formulation.[16]
-
Mixing: Thoroughly mix the components of the premix with a stirring rod until a homogeneous mixture is obtained.
-
Isocyanate Addition: In a fume hood, add the pre-weighed isocyanate to the premix.
-
Foaming: Immediately and vigorously stir the mixture for a predetermined time (e.g., 10 seconds).
-
Observation: Observe the foaming process, recording the cream time (start of foam rise), rise time (end of foam rise), and tack-free time (when the surface is no longer sticky).
-
Curing and Characterization: Allow the foam to cure at room temperature for at least 24 hours. The resulting foam can then be characterized for properties such as density, cell structure, and mechanical strength.
Caption: A simplified workflow for the synthesis of polyurethane foam.
N-Methylmorpholine N-oxide (NMMO) in Asymmetric Dihydroxylation
NMMO plays a critical role as a co-oxidant in the Sharpless asymmetric dihydroxylation, a powerful method for the enantioselective synthesis of vicinal diols from alkenes.[5][18] In this reaction, a catalytic amount of osmium tetroxide is regenerated in situ by a stoichiometric amount of the co-oxidant, NMMO.[1][18] This process significantly reduces the need for the highly toxic and expensive osmium tetroxide.[18]
The catalytic cycle begins with the formation of a complex between osmium tetroxide and a chiral ligand. This complex then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic intermediate, which is subsequently hydrolyzed to yield the diol and the reduced osmium species. NMMO then re-oxidizes the osmium back to its active state, allowing the catalytic cycle to continue.[18]
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
This protocol is a general procedure for the Sharpless asymmetric dihydroxylation of an alkene.
Materials:
-
AD-mix-α or AD-mix-β
-
tert-Butanol
-
Water
-
Alkene
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the AD-mix (approximately 1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water.
-
Cooling and Substrate Addition: Cool the mixture to 0 °C in an ice bath. Add the alkene to the cooled, stirring mixture.
-
Reaction: Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive alkenes, the reaction may be allowed to warm to room temperature.[19]
-
Quenching: Once the reaction is complete, quench it by adding solid sodium sulfite. Stir for at least one hour.
-
Workup: Add ethyl acetate and separate the organic layer. Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture, concentrate the filtrate, and purify the crude product by column chromatography on silica gel.
Application in Peptide Synthesis
N-Methylmorpholine is a commonly used base in solid-phase peptide synthesis (SPPS), particularly during the coupling step.[20] It is often used in conjunction with coupling reagents like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride).[21] The choice of base in peptide synthesis is critical as it can influence the extent of side reactions, such as racemization.[22] Studies have shown that in certain solvent systems, N-methylmorpholine can be superior to other bases like triethylamine in minimizing urethane formation, an undesirable side reaction.[22]
Experimental Protocol: Peptide Coupling using DMTMM and NMM
This protocol outlines a general procedure for a coupling reaction in solution-phase peptide synthesis.
Materials:
-
N-protected amino acid
-
Amino acid ester hydrochloride
-
DMT-MM
-
N-Methylmorpholine (NMM)
-
Solvent (e.g., DMF, DCM)
Procedure:
-
Reactant Dissolution: Dissolve the N-protected amino acid and the amino acid ester hydrochloride in the chosen solvent in a reaction vessel.
-
Base Addition: Add N-Methylmorpholine to the solution to neutralize the hydrochloride and create the free amine for coupling.
-
Coupling Reagent Addition: Add the coupling reagent, DMT-MM, to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC.
-
Workup and Purification: Upon completion, perform an appropriate aqueous workup to remove excess reagents and byproducts. The crude peptide can then be purified by chromatography.
Conclusion
N-Methylmorpholine and its derivatives are a versatile class of compounds with a broad range of applications in organic synthesis and materials science. NMM is a highly effective catalyst for polyurethane formation, demonstrating superior activity compared to unsubstituted morpholine. Its hydrochloride salt, NMM HCl, offers a less basic alternative for specific applications. NMMO stands out as a crucial co-oxidant in important synthetic transformations like the Sharpless asymmetric dihydroxylation. While NEM is also used in polyurethane catalysis, a detailed experimental comparison with NMM would be beneficial for fine-tuning industrial processes. The choice among these derivatives will ultimately depend on the specific requirements of the reaction, including the desired reactivity, solvent system, and cost considerations. This guide provides the foundational knowledge and practical protocols to assist researchers and developers in making informed decisions for their synthetic endeavors.
References
Sources
- 1. N-Methylmorpholine N-oxide - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. atamankimya.com [atamankimya.com]
- 4. researchgate.net [researchgate.net]
- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 6. NMO - N-Methylmorpholine-N-Oxide [organic-chemistry.org]
- 7. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 8. atamankimya.com [atamankimya.com]
- 9. poliuretanos.com.br [poliuretanos.com.br]
- 10. researchgate.net [researchgate.net]
- 11. Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-Methylmorpholine - Wikipedia [en.wikipedia.org]
- 13. N-Methylmorpholine N-oxide (NMO) [commonorganicchemistry.com]
- 14. Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chembk.com [chembk.com]
- 16. News - Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production [mingxuchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. digital.csic.es [digital.csic.es]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. cdnsciencepub.com [cdnsciencepub.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
